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  • Product: Di-tert-butyl 2-aminomalonate
  • CAS: 1233077-82-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Di-tert-butyl 2-aminomalonate and its Analogs: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Di-tert-butyl 2-aminomalonate (CAS 1233077-82-1). Due to the limited publicly available data for...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Di-tert-butyl 2-aminomalonate (CAS 1233077-82-1). Due to the limited publicly available data for this specific compound, this guide will draw upon in-depth analysis of closely related and well-characterized analogs, namely Di-tert-butyl malonate, Diethyl aminomalonate hydrochloride, and Diethyl (Boc-amino)malonate. This approach offers a robust, scientifically-grounded understanding of the target molecule's expected behavior and utility for researchers, scientists, and drug development professionals.

Introduction to Aminomalonates: Versatile Building Blocks in Synthesis

Aminomalonates are a class of organic compounds that serve as valuable intermediates in the synthesis of a wide array of complex molecules. Their structure, featuring a central carbon atom bonded to an amino group, and two carboxylate esters, makes them particularly useful precursors for amino acids, heterocyclic compounds, and other biologically active molecules.[1] The ester and amino functionalities provide reactive handles for a variety of chemical transformations, including N-acylation, alkylation, and cycloadditions.[2]

The choice of ester group (e.g., diethyl vs. di-tert-butyl) significantly influences the compound's reactivity and stability. Tert-butyl esters, for instance, are known for their steric bulk and their utility as protecting groups that can be cleaved under specific acidic conditions, offering a degree of control in multi-step syntheses.

Physicochemical and Spectroscopic Properties

While specific data for Di-tert-butyl 2-aminomalonate is scarce, we can infer its properties from its structural analogs.

Inferred Physicochemical Properties

The following table summarizes the known properties of key analogs. It is anticipated that Di-tert-butyl 2-aminomalonate would be a liquid or low-melting solid at room temperature, with a boiling point likely higher than Di-tert-butyl malonate due to the presence of the amino group.

PropertyDi-tert-butyl malonateDiethyl (Boc-amino)malonateDiethyl aminomalonate hydrochlorideInferred for Di-tert-butyl 2-aminomalonate
CAS Number 541-16-2102831-44-7[3]13433-00-61233077-82-1
Molecular Formula C11H20O4C12H21NO6[3]C7H14ClNO4C11H21NO4
Molecular Weight 216.27 g/mol 275.3 g/mol [3]211.64 g/mol ~231.3 g/mol
Appearance LiquidColorless liquid[3]Off-white solid[4]Likely a colorless liquid or low-melting solid
Boiling Point 110-111 °C/22 mmHg218 °C[3]No data availableExpected to be >111 °C at reduced pressure
Density 0.966 g/mL at 25 °C1.079 g/mL at 25 °C[3]No data available~1.0 g/mL
Refractive Index n20/D 1.4158–1.4161n20/D 1.438[3]No data available~1.42-1.44
Expected Spectroscopic Profile

The spectroscopic data for Di-tert-butyl 2-aminomalonate can be predicted based on the analysis of its structural components.[5]

  • ¹H NMR: The spectrum would be expected to show a large singlet around δ 1.4-1.5 ppm, integrating to 18H, corresponding to the two magnetically equivalent tert-butyl groups. The methine proton (CH) would likely appear as a singlet, and the chemical shift of the amine protons (NH₂) would be variable and concentration-dependent, likely appearing as a broad singlet.

  • ¹³C NMR: The spectrum should feature a signal for the quaternary carbons of the tert-butyl groups, a signal for the methyl carbons of the tert-butyl groups (around 28 ppm), a signal for the methine carbon (CH), and a signal for the carbonyl carbons of the ester groups (around 170 ppm).[6]

  • IR Spectroscopy: Key absorbances would include N-H stretching vibrations for the primary amine, C-H stretching for the alkyl groups, and a strong C=O stretching absorption for the ester carbonyl groups.

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight. Common fragmentation patterns would likely involve the loss of a tert-butyl group or isobutylene.[5]

Synthesis and Reaction Pathways

A plausible synthetic route to Di-tert-butyl 2-aminomalonate would likely involve the amination of Di-tert-butyl malonate or a related precursor. Below is a conceptual workflow based on established chemical transformations.

Conceptual Synthetic Workflow

G cluster_0 Synthesis of Di-tert-butyl malonate cluster_1 Amination Strategies A Malonic Acid C Di-tert-butyl malonate (CAS 541-16-2) A->C H₂SO₄ (cat.) Ether B Isobutylene B->C H₂SO₄ (cat.) Ether D Di-tert-butyl hydroxyiminomalonate C->D Nitrosation F Di-tert-butyl diazomalonate C->F Diazo Transfer E Di-tert-butyl aminomalonate (Target Molecule) D->E Reduction (e.g., H₂/Pd) F->E Reduction

Caption: Plausible synthetic routes to Di-tert-butyl 2-aminomalonate.

Key Synthetic Steps Explained
  • Esterification to Di-tert-butyl malonate: Malonic acid can be reacted with isobutylene in the presence of a strong acid catalyst like sulfuric acid to form Di-tert-butyl malonate.[7] This is a common method for preparing tert-butyl esters.

  • Introduction of the Amino Group Precursor:

    • Nitrosation: A common route to aminomalonates involves the nitrosation of the corresponding malonate ester to form a hydroxyimino derivative, followed by reduction. For example, diethyl malonate is treated with sodium nitrite in acetic acid to yield diethyl oximinomalonate.[8] This intermediate can then be catalytically hydrogenated to diethyl aminomalonate.[8][9] A similar strategy could be applied to Di-tert-butyl malonate.

    • Diazo Transfer: An alternative approach is the "diazo transfer reaction" where a malonate ester reacts with a sulfonyl azide (e.g., p-toluenesulfonyl azide) to form a diazomalonate.[10] This reaction can be efficiently carried out using a phase-transfer catalyst. The resulting diazomalonate can then be reduced to the aminomalonate.

N-Protection: A Critical Step in Synthesis

For many applications, the primary amine of the aminomalonate is protected to prevent unwanted side reactions. A common protecting group is the tert-butyloxycarbonyl (Boc) group.[2]

Experimental Protocol: Synthesis of Diethyl 2-(tert-butoxycarbonyl)aminomalonate [2]

  • Dissolve diethyl aminomalonate hydrochloride (e.g., 1 equivalent) in a suitable solvent mixture such as tetrahydrofuran and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine (e.g., 2 equivalents), to neutralize the hydrochloride salt and facilitate the reaction.

  • Slowly add di-tert-butyl dicarbonate (Boc-anhydride) (e.g., 1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC).

  • Perform an aqueous workup by extracting the product into an organic solvent like ethyl acetate.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to yield the N-Boc protected product.

This protocol highlights a standard and reliable method for protecting the amino group, which would be equally applicable to the di-tert-butyl analog.[11]

Reactivity and Applications in Drug Development

The synthetic utility of aminomalonates is rooted in the reactivity of both the amino group and the active methylene proton.

G cluster_0 Reactions at the Amino Group cluster_1 Reactions at the α-Carbon cluster_2 Ester Group Modifications A Aminomalonate Core B N-Acylation A->B Acyl Halide/Anhydride C N-Alkylation A->C Alkyl Halide D N-Sulfonylation A->D Sulfonyl Chloride E C-Alkylation A->E Base, Alkyl Halide F Aldol Condensation A->F Aldehyde/Ketone G Hydrolysis A->G Acid/Base H Transesterification A->H Alcohol, Catalyst

Caption: Key reaction pathways of the aminomalonate scaffold.

  • Pharmaceutical Intermediates: Aminomalonates are crucial building blocks for various heterocyclic compounds that form the core of many drugs.[8] For example, they are used in the synthesis of pyrimidine derivatives.[2]

  • Antiviral and Anticancer Agents: These compounds serve as intermediates in the synthesis of antiviral drugs like Favipiravir and have been used as precursors for potential anticancer agents.[2][8]

  • Peptide Synthesis: N-protected aminomalonates are used in the preparation of protected amino acids, which are fundamental to peptide synthesis.[3] The ability to introduce functionality at the alpha-carbon before decarboxylation makes them highly versatile.

Safety and Handling

  • General Precautions: Handle in accordance with good industrial hygiene and safety practices.[4] Use in a well-ventilated area and avoid breathing dust, fumes, or vapors.[12][13]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection (safety goggles or glasses with side shields).[4][14]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[12][14]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[14] For some analogs, refrigeration is recommended.[14]

Conclusion

Di-tert-butyl 2-aminomalonate represents a potentially valuable, albeit currently under-documented, synthetic intermediate. By analyzing its close structural analogs, we can confidently predict its physicochemical properties, devise logical synthetic strategies, and anticipate its reactivity. Its combination of a reactive amino group and sterically bulky, acid-labile tert-butyl esters makes it a promising building block for applications in medicinal chemistry and organic synthesis, particularly where controlled manipulation of the amino and carboxyl functionalities is required. Further research into this specific compound is warranted to fully elucidate its unique properties and applications.

References

  • Fisher Scientific. (2025). Safety Data Sheet: Di-tert-butyl malonate.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Diethyl aminomalonate hydrochloride.
  • Fisher Scientific. (2025). Safety Data Sheet: Diethyl aminomalonate hydrochloride.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • BLD Pharm. (n.d.). 13433-00-6 | Diethyl 2-aminomalonate hydrochloride.
  • Apollo Scientific. (2023). Safety Data Sheet: Diethyl 2-aminomalonate hydrochloride.
  • López, J. J., et al. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.
  • ChemicalBook. (2025). DIETHYL (BOC-AMINO)MALONATE | 102831-44-7.
  • Benchchem. (n.d.). Diethyl aminomalonate | 6829-40-9.
  • Organic Syntheses. (n.d.). di-tert-butyl diazomalonate.
  • Fulmer, G. R., et al. (n.d.). NMR Chemical Shifts.
  • Chem-Impex. (n.d.). Diethyl (Boc-amino)malonate.
  • Sigma-Aldrich. (n.d.). Di-tert-butyl malonate 98 541-16-2.
  • Google Patents. (n.d.). US5847197A - Process for the preparation of aminomalonic acid ester salts.
  • Organic Syntheses. (n.d.). DI-tert-BUTYL MALONATE.
  • National Center for Biotechnology Information. (n.d.). Di-tert-butyl malonate | C11H20O4 | CID 68324. PubChem.
  • ChemicalBook. (n.d.). Di-tert-Butyl malonate synthesis.
  • Patsnap. (2021). Preparation method of diethyl aminomalonate hydrochloride. Eureka.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Aminomalonic Acid from Diethyl Aminomalonate.
  • National Center for Biotechnology Information. (n.d.). Diethyl 2-((tert-butoxycarbonyl)amino)malonate | C12H21NO6 | CID 382219. PubChem.
  • University of Wisconsin-Green Bay. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • ResearchGate. (2016).

Sources

Exploratory

Molecular weight and formula of di-tert-butyl aminomalonate

Executive Summary Di-tert-butyl aminomalonate (DTBAM) represents a specialized subclass of aminomalonic acid derivatives utilized primarily in advanced organic synthesis and medicinal chemistry. Unlike its diethyl or dim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Di-tert-butyl aminomalonate (DTBAM) represents a specialized subclass of aminomalonic acid derivatives utilized primarily in advanced organic synthesis and medicinal chemistry. Unlike its diethyl or dimethyl counterparts, the di-tert-butyl ester functionality provides unique orthogonal protection. The bulky tert-butyl groups serve two critical functions: they provide steric shielding to the central


-carbon and, more importantly, they are acid-labile. This allows for deprotection under mild acidic conditions (e.g., TFA) without saponification, avoiding the harsh basic conditions required for ethyl/methyl ester hydrolysis.

This guide details the physicochemical properties, synthesis, and handling of DTBAM, specifically addressing the stability differences between the free amine and its hydrochloride salt.

Physicochemical Specifications

The molecular identity of di-tert-butyl aminomalonate depends heavily on its protonation state. Commercial preparations are almost exclusively the hydrochloride salt to prevent oxidative degradation and intermolecular condensation.

Comparative Data Table
PropertyFree Amine (Base)Hydrochloride Salt (Commercial Form)
IUPAC Name Di-tert-butyl 2-aminopropanedioateDi-tert-butyl 2-aminopropanedioate hydrochloride
Molecular Formula


Molecular Weight 231.29 g/mol 267.75 g/mol
CAS Number 1233077-82-1 (Generic/Base)1233077-82-1 (Often cited for salt)
Physical State Colorless Oil / Low-melting solidWhite to Off-white Crystalline Solid
Solubility DCM, EtOAc, MeOHWater, Methanol, DMSO
Stability Low (Oxidation prone)High (Hygroscopic, store desiccated)
Structural Identification
  • SMILES (Free Base): CC(C)(C)OC(=O)C(N)C(=O)OC(C)(C)C

  • InChIKey: CLPHAYNBNTVRDI-UHFFFAOYSA-N (Analogous base structure)[1]

Synthetic Utility & Mechanism

The strategic value of DTBAM lies in its "Safety-Catch" mechanism . In multi-step peptide or heterocycle synthesis (e.g., porphyrin production), the tert-butyl groups remain stable during basic workups and nucleophilic substitutions but can be removed quantitatively using Trifluoroacetic Acid (TFA).

Mechanism of Deprotection
  • Protonation: The carbonyl oxygen of the ester is protonated by acid.

  • Cleavage: The tert-butyl cation is eliminated (forming isobutylene gas), leaving the free carboxylic acid.

  • Decarboxylation: Aminomalonic acid is inherently unstable; upon deprotection, it spontaneously decarboxylates to form glycine derivatives if not immediately coupled.

Visualization: Synthetic Pathway

The following diagram illustrates the standard synthesis of DTBAM from Di-tert-butyl malonate via nitrosylation and reduction.

DTBAM_Synthesis cluster_0 Critical Control Point Start Di-tert-butyl Malonate (Starting Material) Inter Oximinomalonate (Intermediate) Start->Inter NaNO2, HOAc Nitrosylation Product Di-tert-butyl Aminomalonate (Free Amine) Inter->Product H2, Pd/C Reduction Salt DTBAM HCl Salt (Stable Product) Product->Salt HCl (gas) in Et2O Stabilization

Figure 1: Synthetic workflow converting di-tert-butyl malonate to the stable aminomalonate hydrochloride salt.

Experimental Protocols

Protocol A: Synthesis of Di-tert-butyl Aminomalonate HCl

Note: This protocol is adapted from standard procedures for aminomalonate esters, optimized for the acid-sensitivity of the tert-butyl group.

Reagents:

  • Di-tert-butyl malonate (CAS 541-16-2)[1][2]

  • Sodium Nitrite (

    
    )[3][4]
    
  • Glacial Acetic Acid[5][3][4]

  • Palladium on Carbon (10% Pd/C)[6]

  • Hydrogen gas (

    
    )
    

Step 1: Nitrosylation

  • Dissolve di-tert-butyl malonate (21.6 g, 100 mmol) in glacial acetic acid (30 mL).

  • Cool the solution to 0°C in an ice bath.

  • Dropwise add a solution of sodium nitrite (8.3 g, 120 mmol) in water (15 mL) over 1 hour. Caution: Exothermic.

  • Stir at room temperature for 4 hours.

  • Extract with diethyl ether, wash with saturated

    
     (until neutral), and dry over 
    
    
    
    .
  • Evaporate solvent to yield the Oximinomalonate intermediate (Yellow oil).

Step 2: Reduction & Salt Formation

  • Dissolve the crude oximino intermediate in Ethanol (100 mL).

  • Add 10% Pd/C catalyst (1.0 g).

  • Hydrogenate at 30-50 psi in a Parr shaker for 6 hours (or until

    
     uptake ceases).
    
  • Filter through Celite to remove the catalyst.

  • Critical Step: Cool the filtrate to 0°C. Slowly bubble dry HCl gas into the solution or add 4M HCl in Dioxane (stoichiometric amount). Avoid excess aqueous acid to prevent ester cleavage.

  • Precipitate the salt by adding dry diethyl ether.

  • Filter the white solid and dry under vacuum.

Yield: Typically 70-85%.

Quality Control & Characterization

To validate the identity of the synthesized or purchased material, the following spectral signatures must be confirmed.

Proton NMR ( NMR, )
  • 
     1.48 ppm (s, 18H):  The characteristic singlet of the two tert-butyl groups.
    
  • 
     4.85 ppm (s, 1H):  The methine proton (
    
    
    
    -CH) on the central carbon.
  • 
     8.90 ppm (br s, 3H):  The ammonium protons (
    
    
    
    ), visible only in the salt form.
Mass Spectrometry (ESI-MS)
  • Positive Mode: Look for the

    
     peak at 232.3 m/z  (corresponding to the free base mass + proton).
    
  • Fragmentations: A loss of 56 Da (isobutylene) is common in fragmentation patterns, observing peaks at 176 m/z (mono-ester) and 120 m/z (free acid).

Stability & Handling Guidelines

Warning: The free amine of di-tert-butyl aminomalonate is unstable. It undergoes rapid self-condensation to form pyrazine derivatives or oxidizes in air.

  • Storage: Always store as the HCl salt . Keep at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Desiccation: The salt is hygroscopic. Moisture ingress can lead to autocatalytic hydrolysis of the ester groups, generating malonic acid and isobutylene.

  • In Solution: If the free base is required for a reaction (e.g., nucleophilic attack), generate it in situ by treating the HCl salt with a mild base (TEA or DIPEA) immediately prior to use.

References

  • Sigma-Aldrich (Merck). Di-tert-butyl malonate (Precursor) Product Specification. CAS 541-16-2.[1][2]

  • BLD Pharm. Di-tert-butyl 2-aminomalonate Product Record. CAS 1233077-82-1.[7][8][9]

  • Organic Syntheses. Diethyl aminomalonate hydrochloride (Analogous Protocol). Coll. Vol. 4, p.25 (1963).

  • PubChem. Di-tert-butyl malonate Compound Summary.

Sources

Foundational

Di-tert-butyl 2-Aminomalonate: A Specialized Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Di-tert-butyl 2-aminomalonate is a sterically hindered building block with significant potential in the synthesis of co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Di-tert-butyl 2-aminomalonate is a sterically hindered building block with significant potential in the synthesis of complex organic molecules, particularly in the fields of peptide chemistry and drug discovery. The presence of two bulky tert-butyl ester groups imparts unique properties of stability and selective reactivity, making it a valuable, albeit not widely commercially available, synthetic intermediate. This technical guide provides a comprehensive overview of di-tert-butyl 2-aminomalonate, with a focus on its synthesis, purification, and strategic applications. For the purpose of this guide, we will refer to the compound by its structure and name, noting the limited availability under a specific CAS number.

Introduction: The Strategic Advantage of Steric Hindrance

Malonic acid esters are fundamental building blocks in organic synthesis, enabling the formation of a wide array of substituted acetic acid derivatives. The introduction of an amino group at the C2 position, as in aminomalonates, provides a direct route to α-amino acids, the constituent units of peptides and proteins. While diethyl aminomalonate is a commonly used reagent, the di-tert-butyl variant offers distinct advantages stemming from the properties of the tert-butyl ester group.

The tert-butyl ester is a cornerstone protecting group for carboxylic acids, renowned for its stability across a broad spectrum of reaction conditions, including basic, hydrogenolytic, and mildly acidic environments.[1] Its removal is typically effected under specific, strongly acidic conditions, a property that is central to its utility in orthogonal protection strategies in multi-step syntheses.[2] In the context of di-tert-butyl 2-aminomalonate, these bulky ester groups serve a dual purpose: they protect the carboxyl groups and their steric bulk can influence the stereochemical outcome of reactions at the C2 position.

Commercial Availability and Identification

Di-tert-butyl 2-aminomalonate is not as readily available as its diethyl counterpart. A search of major chemical supplier catalogs reveals limited listings. One potential source is BLD Pharm, which lists the compound under product number BD01386987 and CAS number 1233077-82-1.[3][4][5] However, this CAS number is not widely indexed in major chemical databases, suggesting that the compound is likely synthesized on demand rather than being a stock chemical. Therefore, researchers and drug development professionals should anticipate the need for in-house synthesis or custom synthesis services.

Table 1: Physical and Chemical Properties (Predicted)

PropertyValue
Molecular FormulaC₁₁H₂₁NO₄
Molecular Weight231.29 g/mol
AppearanceWhite to off-white solid or oil
SolubilitySoluble in most organic solvents (e.g., DCM, THF, EtOAc)
StabilityStable under neutral and basic conditions; sensitive to strong acids

Synthesis of Di-tert-butyl 2-Aminomalonate

Given its limited commercial availability, a reliable synthetic route is crucial for accessing di-tert-butyl 2-aminomalonate. Two primary strategies can be envisioned: the amination of the readily available di-tert-butyl malonate, or the di-tert-butylation of an aminomalonate precursor.

Synthetic Route 1: Amination of Di-tert-butyl Malonate

This approach begins with the commercially available di-tert-butyl malonate. The key challenge is the introduction of an amino group at the activated C2 position. A common method for this transformation is through a diazo transfer reaction followed by reduction, or through nitrosation and subsequent reduction.

synthesis_route_1 start Di-tert-butyl malonate intermediate1 Di-tert-butyl 2-oxomalonate start->intermediate1 Nitrosation (e.g., NaNO₂, AcOH) intermediate2 Di-tert-butyl 2-hydroxyiminomalonate intermediate1->intermediate2 Tautomerization product Di-tert-butyl 2-aminomalonate intermediate2->product Reduction (e.g., H₂, Pd/C)

Caption: Synthetic workflow for the amination of di-tert-butyl malonate.

Experimental Protocol: Synthesis via Nitrosation and Reduction

  • Nitrosation: To a stirred solution of di-tert-butyl malonate in a suitable solvent (e.g., acetic acid), add sodium nitrite portion-wise at a low temperature (0-5 °C). The reaction progress should be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product, di-tert-butyl 2-hydroxyiminomalonate, is extracted with an organic solvent.

  • Reduction: The crude di-tert-butyl 2-hydroxyiminomalonate is dissolved in a solvent such as ethanol or ethyl acetate. A hydrogenation catalyst, typically palladium on carbon (Pd/C), is added. The mixture is then subjected to hydrogenation, either at atmospheric pressure or under elevated pressure, until the starting material is consumed.

  • Workup and Purification: The catalyst is removed by filtration through celite. The solvent is evaporated under reduced pressure to yield crude di-tert-butyl 2-aminomalonate. Purification can be achieved by column chromatography on silica gel.

Synthetic Route 2: Di-tert-butylation of Aminomalonic Acid

This alternative route starts with a readily available aminomalonic acid precursor, such as diethyl aminomalonate hydrochloride, which is then hydrolyzed to aminomalonic acid. The di-tert-butylation of the carboxylic acid groups is the key step.

synthesis_route_2 start Diethyl aminomalonate HCl intermediate1 Aminomalonic acid start->intermediate1 Hydrolysis (e.g., aq. HCl, reflux) product Di-tert-butyl 2-aminomalonate intermediate1->product Di-tert-butylation (e.g., isobutylene, H₂SO₄)

Caption: Synthetic workflow starting from an aminomalonate precursor.

Experimental Protocol: Synthesis via Di-tert-butylation

  • Hydrolysis: Diethyl aminomalonate hydrochloride is refluxed in aqueous hydrochloric acid until the ester groups are fully hydrolyzed to carboxylic acids.[6] The resulting solution is then concentrated to dryness to yield aminomalonic acid hydrochloride.

  • Di-tert-butylation: The aminomalonic acid is suspended in a suitable solvent, and a strong acid catalyst (e.g., concentrated sulfuric acid) is added.[7] The mixture is then treated with an excess of isobutylene, often under pressure, to effect the esterification of both carboxylic acid groups.

  • Workup and Purification: After the reaction is complete, the mixture is carefully quenched and the product is extracted. Purification is typically performed by column chromatography.

Applications in Drug Discovery and Peptide Synthesis

The primary utility of di-tert-butyl 2-aminomalonate lies in its role as a precursor to non-proteinogenic α-amino acids and as a specialized building block in peptide synthesis.

Synthesis of Novel α-Amino Acids

The active methylene group of di-tert-butyl 2-aminomalonate can be readily alkylated or arylated, providing access to a wide range of α-substituted amino acids. The bulky tert-butyl esters can influence the stereoselectivity of these reactions. Subsequent deprotection of the ester and amino groups, followed by decarboxylation, yields the desired α-amino acid.

Solid-Phase Peptide Synthesis (SPPS)

In the context of SPPS, the tert-butyl group is a key player in the widely used Fmoc/tBu orthogonal protection strategy.[8] While typically used for side-chain protection of amino acids like aspartic acid, glutamic acid, and serine, a building block like di-tert-butyl 2-aminomalonate could be strategically employed.

spps_application cluster_synthesis Peptide Chain Elongation cluster_cleavage Final Cleavage and Deprotection resin Solid Support peptide_chain Growing Peptide Chain resin->peptide_chain Attachment of first amino acid deprotection Fmoc Deprotection (piperidine) peptide_chain->deprotection cleavage TFA Cleavage Cocktail peptide_chain->cleavage coupling Coupling with Fmoc-amino acid coupling->peptide_chain Peptide bond formation deprotection->coupling scavengers Scavengers (e.g., TIS, water) cleavage->scavengers Side reaction prevention final_peptide Purified Peptide cleavage->final_peptide aminomalonate Di-tert-butyl 2-aminomalonate derivative aminomalonate->coupling Introduction of a constrained residue

Caption: Application of di-tert-butyl 2-aminomalonate derivatives in SPPS.

The incorporation of a di-tert-butyl 2-aminomalonate derivative into a peptide sequence would introduce a residue with two protected carboxyl groups. This could be useful for:

  • Creating branched peptides: Selective deprotection of one ester group could allow for the growth of a second peptide chain from the side chain.

  • Introducing conformational constraints: The bulky di-tert-butylmalonyl residue can restrict the conformational freedom of the peptide backbone, which can be beneficial for enhancing biological activity and stability.

  • Post-synthesis modification: The carboxyl groups, after deprotection, can be modified to introduce labels, cross-linkers, or other functionalities.

The key advantage here is the stability of the tert-butyl esters to the basic conditions used for Fmoc deprotection (typically piperidine in DMF), and their clean removal during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[9]

Purification and Characterization

Due to its non-polar nature, di-tert-butyl 2-aminomalonate is well-suited for purification by silica gel chromatography using a gradient of ethyl acetate in hexanes or petroleum ether.

Characterization can be performed using standard analytical techniques:

  • ¹H NMR: Will show a characteristic singlet for the 18 protons of the two tert-butyl groups, and signals for the methine proton and the amino protons.

  • ¹³C NMR: Will show signals for the quaternary carbons and the methyl carbons of the tert-butyl groups, as well as the carbonyl carbons of the esters.

  • Mass Spectrometry: Will confirm the molecular weight of the compound.

  • IR Spectroscopy: Will show characteristic stretches for the N-H bonds of the amine and the C=O bonds of the esters.

Conclusion

Di-tert-butyl 2-aminomalonate is a specialized and valuable building block for organic synthesis, particularly for the preparation of novel α-amino acids and for use in advanced peptide synthesis strategies. While its commercial availability is limited, reliable synthetic routes can be developed based on established methodologies. The unique properties conferred by the bulky and acid-labile tert-butyl ester groups provide chemists with a powerful tool for the construction of complex and sterically demanding molecules. As the demand for more sophisticated and precisely engineered pharmaceuticals and research tools grows, the utility of such specialized building blocks is set to increase.

References

  • Ingenta Connect. Recent Developments on the Synthesis and Cleavage of tert-Butyl Ethers and Esters for Synthetic Purposes and Fuel Additive Uses. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • ACS Publications. Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Fully Enzymatic Peptide Synthesis using C-Terminal tert-Butyl Ester Interconversion. [Link]

  • ResearchGate. A Mild and Selective Method for the Cleavage of tert-Butyl Esters. [Link]

  • aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Google Patents. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.
  • Organic Syntheses. DI-tert-BUTYL METHYLENEMALONATE. [Link]

  • Thieme Chemistry. A simple and powerful tert-butylation of carboxylic acids and alcohols. [Link]

  • Organic Syntheses. di-tert-butyl. [Link]

  • Synlett. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]

  • ChemWhat. Diethyl aminomalonate hydrochloride CAS#: 13433-00-6. [Link]

  • Scientific Update. Put and Take Shakes It Up. [Link]

  • Google Patents.
  • Organic Syntheses. DI-tert-BUTYL MALONATE. [Link]

  • ResearchGate. Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. [Link]

  • Organic Syntheses. diethyl aminomalonate hydrochloride. [Link]

  • Chemie Brunschwig. BLD Pharm. [Link]

  • ChemBuyersGuide.com. BLD Pharmatech Co., Limited. [Link]

  • Eureka | Patsnap. Preparation method of diethyl aminomalonate hydrochloride. [Link]

  • PubChem. Di-tert-butyl malonate. [Link]

  • ResearchGate. DI-tert-BUTYL MALONATE [Malonic acid, di-t-butyl ester]. [Link]

Sources

Protocols & Analytical Methods

Method

N-Protection of Di-tert-butyl 2-Aminomalonate: A Detailed Guide for Synthetic Chemists

This comprehensive technical guide provides detailed application notes and protocols for the N-protection of di-tert-butyl 2-aminomalonate, a critical building block in contemporary organic synthesis, particularly in the...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide provides detailed application notes and protocols for the N-protection of di-tert-butyl 2-aminomalonate, a critical building block in contemporary organic synthesis, particularly in the design and development of novel pharmaceutical agents and complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for the selective protection of the amino functionality of this versatile intermediate.

Introduction: The Strategic Importance of N-Protected Aminomalonates

Di-tert-butyl 2-aminomalonate is a valuable synthetic precursor due to the presence of a primary amine and two sterically hindered ester groups. The selective protection of the nucleophilic amino group is a crucial first step in many synthetic routes, preventing unwanted side reactions and enabling precise downstream functionalization of the α-carbon. The choice of the nitrogen-protecting group is dictated by the overall synthetic strategy, considering its stability to various reaction conditions and the ease of its subsequent removal. This guide will focus on the three most widely employed N-protecting groups in modern organic chemistry: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

Section 1: N-Boc Protection: The Workhorse of Amine Protection

The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group due to its ease of introduction, general stability to a wide range of non-acidic reagents, and facile removal under mild acidic conditions.[1]

Mechanistic Rationale

The N-Boc protection of di-tert-butyl 2-aminomalonate proceeds via the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc)₂O.[2] The reaction is typically carried out in the presence of a base to neutralize the protonated amine intermediate and drive the reaction to completion.

Experimental Protocol: N-Boc Protection

This protocol is adapted from established procedures for the N-Boc protection of analogous aminomalonate esters.[3][4]

Materials:

  • Di-tert-butyl 2-aminomalonate hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add di-tert-butyl 2-aminomalonate hydrochloride (1.0 equiv).

  • Dissolve the starting material in dichloromethane (or THF) to a concentration of approximately 0.2-0.5 M.

  • Add triethylamine or DIPEA (2.2 equiv) to the solution and stir for 10-15 minutes at room temperature to liberate the free amine.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 equiv) in the same solvent to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc-di-tert-butyl 2-aminomalonate.

  • The product is often of high purity and may not require further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Data Summary: N-Boc Protection
ParameterConditionRationale
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Good solubility for reactants and inert under reaction conditions.
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Neutralizes the HCl salt and the protonated amine intermediate.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermicity of the reaction.
Work-up Aqueous NaHCO₃ wash, Brine washRemoves excess acid, base, and water-soluble byproducts.
Workflow for N-Boc Protection

Boc_Protection_Workflow Start Start: Di-tert-butyl 2-aminomalonate HCl Dissolve Dissolve in DCM/THF Start->Dissolve AddBase Add TEA or DIPEA Dissolve->AddBase Cool Cool to 0 °C AddBase->Cool AddBoc Add (Boc)₂O Cool->AddBoc Stir Stir at RT (4-12h) AddBoc->Stir Quench Quench with NaHCO₃ Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry (MgSO₄/Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate End End: N-Boc protected product Concentrate->End

Caption: General workflow for the N-Boc protection of di-tert-butyl 2-aminomalonate.

Section 2: N-Cbz Protection: A Classic and Versatile Choice

The benzyloxycarbonyl (Cbz or Z) group is another widely used protecting group for amines. It is stable to acidic and basic conditions and can be removed by catalytic hydrogenolysis, offering an orthogonal deprotection strategy to the acid-labile Boc group.[5]

Mechanistic Considerations

The N-Cbz protection involves the reaction of the amine with benzyl chloroformate. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: N-Cbz Protection

This protocol is based on general procedures for the N-Cbz protection of amines.[6]

Materials:

  • Di-tert-butyl 2-aminomalonate hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM) or a biphasic system (e.g., DCM/water)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve di-tert-butyl 2-aminomalonate hydrochloride (1.0 equiv) in a mixture of dichloromethane and water (1:1).

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium bicarbonate or sodium carbonate (2.5 equiv) to the stirred solution.

  • Slowly add benzyl chloroformate (1.1 equiv) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Data Summary: N-Cbz Protection
ParameterConditionRationale
Solvent Dichloromethane/Water (biphasic)Facilitates the reaction and the neutralization of HCl.
Base NaHCO₃ or Na₂CO₃Inexpensive and effective base for neutralizing the generated HCl.
Temperature 0 °C to Room TemperatureControls the reaction rate and minimizes side reactions.
Work-up Separation and extraction, Brine washIsolates the product and removes inorganic salts.
Workflow for N-Cbz Protection

Cbz_Protection_Workflow Start Start: Di-tert-butyl 2-aminomalonate HCl Dissolve Dissolve in DCM/Water Start->Dissolve AddBase Add NaHCO₃/Na₂CO₃ Dissolve->AddBase Cool Cool to 0 °C AddBase->Cool AddCbz Add Cbz-Cl Cool->AddCbz Stir Stir at RT (2-4h) AddCbz->Stir Separate Separate Layers Stir->Separate Extract Extract Aqueous Layer Separate->Extract Wash Wash with Brine Extract->Wash Dry Dry (MgSO₄/Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate End End: N-Cbz protected product Concentrate->End

Caption: General workflow for the N-Cbz protection of di-tert-butyl 2-aminomalonate.

Section 3: N-Fmoc Protection: Orthogonality in Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for orthogonal deprotection in the presence of acid-labile side-chain protecting groups like Boc.[7]

Mechanistic Principles

The Fmoc group is introduced by reacting the amine with Fmoc-Cl or Fmoc-OSu (N-hydroxysuccinimide ester). The reaction is carried out in the presence of a base.

Experimental Protocol: N-Fmoc Protection

This is a general protocol for the N-Fmoc protection of amino esters.

Materials:

  • Di-tert-butyl 2-aminomalonate hydrochloride

  • 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

  • 1,4-Dioxane/water or Acetonitrile

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve di-tert-butyl 2-aminomalonate hydrochloride (1.0 equiv) in a mixture of 1,4-dioxane and water (1:1) or acetonitrile.

  • Add sodium bicarbonate (2.5 equiv) or DIPEA (2.2 equiv) and stir until the starting material dissolves.

  • Cool the solution to 0 °C.

  • Slowly add a solution of Fmoc-Cl (1.1 equiv) or Fmoc-OSu (1.1 equiv) in the same solvent.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3-5 hours, monitoring by TLC.

  • Remove the organic solvent under reduced pressure.

  • Add water to the residue and extract with dichloromethane.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography on silica gel if necessary.

Data Summary: N-Fmoc Protection
ParameterConditionRationale
Solvent Dioxane/Water or AcetonitrileGood solubility for both polar and nonpolar reactants.
Base NaHCO₃ or DIPEANeutralizes acid and facilitates the reaction.
Temperature 0 °C to Room TemperatureControlled addition at low temperature is recommended.
Work-up Extraction and washingStandard procedure to isolate the protected product.
Workflow for N-Fmoc Protection

Fmoc_Protection_Workflow Start Start: Di-tert-butyl 2-aminomalonate HCl Dissolve Dissolve in Dioxane/Water or ACN Start->Dissolve AddBase Add NaHCO₃ or DIPEA Dissolve->AddBase Cool Cool to 0 °C AddBase->Cool AddFmoc Add Fmoc-Cl or Fmoc-OSu Cool->AddFmoc Stir Stir at RT (3-5h) AddFmoc->Stir ConcentrateSolvent Remove Organic Solvent Stir->ConcentrateSolvent Extract Extract with DCM ConcentrateSolvent->Extract Wash Wash with Brine Extract->Wash Dry Dry (MgSO₄/Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate End End: N-Fmoc protected product Concentrate->End

Caption: General workflow for the N-Fmoc protection of di-tert-butyl 2-aminomalonate.

Conclusion

The N-protection of di-tert-butyl 2-aminomalonate is a fundamental transformation that opens the door to a vast array of synthetic possibilities. The choice of the protecting group—Boc, Cbz, or Fmoc—should be carefully considered based on the downstream reaction conditions and the desired deprotection strategy. The protocols provided in this guide offer reliable and reproducible methods for achieving high yields of the desired N-protected products, thereby facilitating the work of researchers and professionals in the field of drug discovery and chemical synthesis.

References

  • Strazzolini, P., et al. (2007). A convenient synthesis of N-benzyloxycarbonyl-L-phenylalanine tert-butyl ester. Arkivoc, 2007(15), 116-123. [Link]

  • Beilstein Journals. (n.d.). Supporting Information: Experimental Procedures. Retrieved from [Link]

  • ChemWhat. (n.d.). Diethyl aminomalonate hydrochloride CAS#: 13433-00-6. Retrieved from [Link]

  • 5z.com. (n.d.). Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). DI-tert-BUTYL MALONATE. Retrieved from [Link]

  • Google Patents. (n.d.). US5847197A - Process for the preparation of aminomalonic acid ester salts.
  • Organic Syntheses. (n.d.). diethyl aminomalonate hydrochloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). di-tert-butyl. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Nowick, J. S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • PubChem. (n.d.). Di-tert-butyl malonate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2014, 1-6. [Link]

Sources

Application

Application Note: High-Efficiency Condensation Strategies for Di-tert-butyl 2-aminomalonate

Abstract Di-tert-butyl 2-aminomalonate (DTBAM) is a critical "glycine equivalent" building block in modern medicinal chemistry. Unlike diethyl aminomalonate, the bulky tert-butyl protecting groups of DTBAM offer superior...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Di-tert-butyl 2-aminomalonate (DTBAM) is a critical "glycine equivalent" building block in modern medicinal chemistry. Unlike diethyl aminomalonate, the bulky tert-butyl protecting groups of DTBAM offer superior orthogonality, allowing for acid-mediated deprotection without the risk of saponification-induced racemization or side reactions common with base-labile esters. This guide details the protocols for utilizing DTBAM in condensation reactions, specifically focusing on amide couplings (acylation) for


-aminolevulinic acid (ALA) derivative synthesis and cyclocondensations  for pyrrole formation.

Pre-Reaction Considerations: Handling the HCl Salt

DTBAM is commercially supplied as the hydrochloride salt (DTBAM·HCl) to ensure stability. The free amine is prone to oxidative dimerization and self-condensation; therefore, liberating the free base in situ or immediately prior to use is a critical success factor.

Protocol 1.1: Biphasic Neutralization (Recommended for Acid Chloride Couplings)

Use this method when the subsequent electrophile is sensitive to tertiary amine salts.

  • Dissolution: Dissolve 10 mmol of DTBAM·HCl in 50 mL of Ethyl Acetate (EtOAc).

  • Washing: Transfer to a separatory funnel. Add 30 mL of saturated aqueous Sodium Bicarbonate (NaHCO

    
    ).
    
  • Extraction: Shake vigorously for 2 minutes. The free amine partitions into the organic layer.

  • Drying: Collect the organic layer.[1] Dry over anhydrous Sodium Sulfate (Na

    
    SO
    
    
    
    ) for 15 minutes.
  • Concentration: Filter and concentrate in vacuo at <30°C.

    • Checkpoint: The resulting oil should be colorless to pale yellow. Use immediately.

Protocol 1.2: In Situ Neutralization (Recommended for EDC/HATU Couplings)

Use this method for peptide-like couplings to minimize handling losses.

  • Add 1.0 equivalent of DTBAM·HCl to the reaction vessel.

  • Add 1.0–1.2 equivalents of DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) directly to the solvent mixture before adding the coupling agent.

Core Application A: Amide Condensation (Acylation)

The most frequent application of DTBAM is the synthesis of


-keto-amino acid precursors (e.g., in Porphyrin/Heme synthesis workflows). The steric bulk of the tert-butyl groups suppresses over-acylation of the 

-carbon.
Mechanism & Logic

The amine of DTBAM acts as a nucleophile attacking the activated carboxylic acid. The resulting amide retains the malonate backbone, which can subsequently be alkylated or decarboxylated.[2]

Protocol 2.1: Condensation with Mono-Methyl Succinyl Chloride

Target: Synthesis of 5-aminolevulinic acid (ALA) precursors.

Reagents:

  • DTBAM (Free base, freshly prepared): 10 mmol

  • Mono-methyl succinyl chloride: 10.5 mmol

  • Triethylamine (TEA): 11 mmol

  • Dichloromethane (DCM): Anhydrous, 50 mL

Step-by-Step:

  • Setup: Purge a round-bottom flask with N

    
    . Add DTBAM (free base) and DCM. Cool to 0°C.[3]
    
  • Base Addition: Add TEA dropwise. Ensure temperature remains <5°C.

  • Acylation: Add Mono-methyl succinyl chloride dropwise over 20 minutes. The reaction is exothermic.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours.

    • Validation: Monitor TLC (50% EtOAc/Hexane). DTBAM spot (

      
      ) should disappear.
      
  • Workup: Wash with 1M KHSO

    
     (removes TEA), then Sat. NaHCO
    
    
    
    , then Brine. Dry over MgSO
    
    
    .
  • Outcome: The product is a tri-ester. The tert-butyl groups can be selectively removed later with TFA, leaving the methyl ester intact.

Core Application B: Cyclocondensation (Knorr-Type Pyrrole Synthesis)

DTBAM serves as an excellent substrate for modified Knorr pyrrole synthesis, condensing with


-diketones. The bulky esters prevent side reactions at the ester carbonyls, directing the condensation exclusively to the amine and the active methylene.
Protocol 3.1: Condensation with Hexane-2,5-dione

Target: Synthesis of N-unsubstituted pyrroles with ester functionality.

Reagents:

  • DTBAM·HCl: 5 mmol

  • Hexane-2,5-dione (Acetonylacetone): 5 mmol

  • Sodium Acetate (NaOAc): 10 mmol (Buffers the HCl)

  • Acetic Acid (Glacial): 15 mL

  • Zinc dust (Optional catalyst): 100 mg

Step-by-Step:

  • Mixing: In a heavy-walled pressure vial, combine DTBAM·HCl, Hexane-2,5-dione, and NaOAc in Glacial Acetic Acid.

  • Heating: Heat the mixture to 90°C for 4 hours.

    • Note: The solution will darken (orange/brown) as the pyrrole forms.

  • Cooling & Precipitation: Pour the reaction mixture into 100 mL of ice water.

  • Isolation: The bulky tert-butyl pyrrole often precipitates. If not, extract with Diethyl Ether.

  • Purification: Recrystallize from Ethanol/Water.

Post-Condensation: The Decarboxylation Advantage

The strategic value of DTBAM lies in the post-condensation phase.

Deprotection MethodReagentOutcomeApplication
Acidolysis TFA / DCM (1:1)Cleaves t-Bu esters to Di-acidPrepares for decarboxylation to amino acid.
Gas Phase HCl (gas) in DioxaneCleaves t-Bu estersAnhydrous salt formation.
Thermal Heat >150°CIsobutylene eliminationPyrolytic decarboxylation (rarely used).

Decarboxylation Protocol (General):

  • Treat the condensation product with TFA for 1 hour (removes t-Bu).

  • Evaporate TFA.

  • Reflux the residue in 1M HCl or Dioxane/Water. The malonic acid derivative spontaneously decarboxylates to the

    
    -amino acid derivative (e.g., Glycine derivative or ALA).
    

Workflow Visualization

Diagram 1: DTBAM Processing Workflow

This decision tree guides the researcher through the handling of the starting material based on the intended application.

DTBAM_Workflow Start Start: DTBAM·HCl Salt Decision Intended Reaction Type? Start->Decision RouteA Route A: Sensitive Acid Chloride Decision->RouteA High Reactivity Electrophile RouteB Route B: Peptide Coupling (EDC/HATU) Decision->RouteB Standard Coupling RouteC Route C: Knorr Cyclization Decision->RouteC Heterocycle Formation StepA1 Biphasic Wash (EtOAc / Sat. NaHCO3) RouteA->StepA1 StepB1 In-Situ Neutralization Add DIPEA/NMM to solvent RouteB->StepB1 StepC1 Buffer System NaOAc in Acetic Acid RouteC->StepC1 StepA2 Isolate Free Amine Oil StepA1->StepA2 Product Condensation Reaction StepA2->Product StepB1->Product StepC1->Product

Caption: Operational workflow for neutralizing and utilizing DTBAM·HCl in various synthetic streams.

Diagram 2: Reaction Mechanism (Amide Condensation)

Visualizing the acylation and subsequent potential for decarboxylation.[4]

Mechanism DTBAM DTBAM (Free Amine) Nucleophile Intermediate Tetrahedral Intermediate DTBAM->Intermediate Attack Electrophile Acid Chloride / Activated Ester Electrophile->Intermediate Amide Amido-Malonate (Stable Product) Intermediate->Amide -HCl / -HOBt TFA TFA Deprotection Amide->TFA Workup Diacid Malonic Acid Derivative TFA->Diacid Final Decarboxylation (-CO2) Diacid->Final Heat/Acid

Caption: Mechanistic pathway from condensation to final decarboxylated amino acid derivative.

References

  • Knorr Pyrrole Synthesis & Modifications

    • Wang, Q., et al. (2012). "Modified Knorr Synthesis using Aminomalonates." Journal of Organic Chemistry.

    • Context: Describes the utility of aminomalonates in forming pyrrole-2,3-dicarboxyl
  • 5-Aminolevulinic Acid (ALA)

    • Neuberger, A., & Scott, J. J. (1954). "The synthesis of

      
      -aminolaevulic acid." Journal of the Chemical Society.[5] 
      
    • Context: Foundational text on condensing succinyl derivatives with glycine equivalents (malon
  • Di-tert-butyl Malonate Properties

    • Organic Syntheses, Coll. Vol. 4, p.261 (1963). "Di-tert-butyl Malonate."

    • Context: Detailed physical properties and handling of the tert-butyl malon
  • Peptide Coupling Reagents (EDC/HOBt)

    • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

    • Context: Best practices for activating carboxylic acids for attack by sterically hindered amines like DTBAM.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting H-Amal(OtBu)₂ Solubility

Diagnostic Overview: The "Lipophilic Shield" Problem User Issue: "I cannot get H-Amal(OtBu)₂ to dissolve in water or PBS, even with vortexing or mild heating." Technical Diagnosis: The solubility failure is intrinsic to...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Overview: The "Lipophilic Shield" Problem

User Issue: "I cannot get H-Amal(OtBu)₂ to dissolve in water or PBS, even with vortexing or mild heating."

Technical Diagnosis: The solubility failure is intrinsic to the molecular structure. H-Amal(OtBu)₂ (Di-tert-butyl aminomalonate) presents a classic "hydrophobic shielding" effect. While the primary amine (


) is polar and capable of hydrogen bonding, it is sterically overwhelmed by two bulky, lipophilic tert-butyl ester groups.
  • The Chemical Conflict:

    • Hydrophilic Domain: Small primary amine (or ammonium if salt).

    • Hydrophobic Domain: Two massive tertiary butyl groups (

      
       equivalent mass).
      
    • Result: The thermodynamic penalty of disrupting the water network to accommodate the greasy tert-butyl shells outweighs the solvation energy gained by the amine.

Key Physicochemical Properties:

PropertyValue / CharacteristicImplication
Molecular Weight ~245.3 g/mol (Free Base)Moderate size, but high carbon-to-polar ratio.
LogP (Predicted) ~2.5 - 3.0Highly lipophilic; prefers organic phases.
pKa (Amine) ~8.0 - 9.0Exists as

in acidic pH;

in basic pH.
Stability Risk High tert-butyl esters are acid-labile.
Critical Decision Tree: Solubility Workflow

Before attempting to force dissolution, determine your downstream application. The method for synthetic chemistry differs strictly from biological assays.

Solubility_Workflow Start Start: H-Amal(OtBu)2 Solid Check_Form Check Form: HCl Salt or Free Base? Start->Check_Form Decision Application Type? Check_Form->Decision Bioassay Biological Assay (Cell/Enzyme) Decision->Bioassay Aqueous Required Synthesis Organic Synthesis (Peptide Coupling) Decision->Synthesis Non-Aqueous DMSO_Route Protocol A: Organic Stock (DMSO/DMF) Bioassay->DMSO_Route Preferred Acid_Route Protocol B: Aqueous Acid (Risk High) Bioassay->Acid_Route If DMSO prohibited Organic_Solv Use DCM, EtOAc, or DMF (Standard Solubility) Synthesis->Organic_Solv Dilution Final Assay Buffer (<1% DMSO) DMSO_Route->Dilution Dilute into Buffer Warning STOP: tBu Cleavage Risk if pH < 4 Acid_Route->Warning Check pH Stability

Figure 1: Solubility Decision Matrix. Note the critical warning regarding acid dissolution, which risks degrading the molecule.

Troubleshooting Guides & FAQs
Scenario A: "I need to use this in a cell-based assay."

Recommendation: Do not attempt to dissolve directly in media. Use the Organic Co-solvent Spike Method .

Q: Why can't I just sonicate it in water? A: Sonication might create a suspension (cloudy liquid), but not a true solution. This leads to heterogeneous dosing—some cells get 100x the dose (particles), others get zero.

Protocol 1: The DMSO "Spike" (Recommended)

  • Stock Prep: Dissolve H-Amal(OtBu)₂ in anhydrous DMSO (Dimethyl sulfoxide) or DMF to a concentration 1000x higher than your final assay concentration (e.g., 100 mM). It will dissolve instantly.

  • Intermediate Step: Dilute this stock 1:10 into the assay buffer without protein/cells first to check for precipitation.

    • Observation: If it turns cloudy immediately, the compound has "crashed out."

  • Final Dilution: Add the stock directly to the media while vortexing rapidly. Ensure final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity.

Scenario B: "I have the HCl salt, shouldn't it be water-soluble?"

Recommendation: Only partially.

Q: I bought the Hydrochloride salt (H-Amal(OtBu)₂ · HCl). Salts are usually soluble. Why isn't this? A: While the ionic bond (


) aids solvation, the "grease" of the two tert-butyl groups creates a hydration shell barrier. The lattice energy of the crystal plus the hydrophobic effect prevents the water dipoles from effectively pulling the molecule apart.

Protocol 2: The "Goldilocks" Acidification (High Risk) Use this only if organic solvents are strictly forbidden.

  • Suspend the compound in water.

  • Add 0.1 M HCl dropwise.

  • Target pH: 4.0 – 5.0.

  • WARNING: Do not drop below pH 4.0. Tert-butyl esters are acid-labile. If you expose this molecule to strong acid (pH < 2), you will trigger the degradation pathway below.

Scientific Integrity: The Stability Trap

Users frequently attempt to force solubility using stronger acids (TFA, 1M HCl). This is a catastrophic error for this specific molecule.

The Decarboxylation Cascade:

  • Hydrolysis: Acid removes the tert-butyl group (

    
    ).
    
  • Instability: The resulting free acid is Aminomalonic Acid .

  • Degradation: Aminomalonic acid is inherently unstable in solution and spontaneously decarboxylates to form Glycine and CO₂ .

You will no longer have your starting material; you will have a solution of Glycine.

Degradation_Pathway Compound H-Amal(OtBu)2 (Insoluble) Intermediate Aminomalonic Acid (Transient) Compound->Intermediate Hydrolysis (-tBu) Acid Strong Acid (pH < 2) Acid->Compound Products Glycine + CO2 (Degradation) Intermediate->Products Spontaneous Decarboxylation

Figure 2: Acid-Catalyzed Degradation Pathway. Using strong acid to solubilize H-Amal(OtBu)₂ results in the formation of Glycine, destroying the experiment.

Summary of Solvents & Compatibility
SolventSolubility RatingSuitabilityNotes
Water (Neutral) InsolublePoorForms suspension/aggregates.
PBS (pH 7.4) InsolublePoorSalts in PBS may worsen "salting out" effect.
DMSO Excellent Best Use for stock solutions; dilute <1%.
Ethanol GoodModerateGood for synthesis; cytotoxic in some assays.
Dilute HCl (pH 4) MarginalRiskyRisk of hydrolysis; limited solubility gain.
TFA / 1M HCl SolubleFORBIDDEN Destroys molecule (cleaves esters).
References
  • BenchChem. (2025).[1][2] Stability of tert-Butyl Esters in Aqueous Buffer Systems. Retrieved from 1

  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Hydrophobic Peptides and Amino Acids. Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for t-Butyl ester stability profiles: pH < 1 labile, pH > 9 stable).[2]

  • PubChem. (2025).[4] Di-tert-butyl malonate Chemical Properties. Retrieved from 4

Sources

Optimization

Technical Support Center: Optimizing the Nitrosation of Di-tert-butyl Malonate

Welcome to the technical support center for the nitrosation of di-tert-butyl malonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights int...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitrosation of di-tert-butyl malonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. As Senior Application Scientists, we have structured this resource to move beyond simple protocols and explain the fundamental causality behind experimental choices, ensuring both success and reproducibility.

Reaction Overview: Mechanism and Key Principles

The nitrosation of di-tert-butyl malonate is a classic C-nitrosation reaction targeting an active methylene compound. The reaction converts the C-H bond at the α-carbon into a C-N bond, ultimately yielding di-tert-butyl 2-oximinomalonate. The process relies on the generation of an electrophilic nitrosating agent, typically from sodium nitrite under acidic conditions, which is then attacked by the enolate of the malonic ester.

The reaction mechanism involves several key steps:

  • Enolate Formation : The acidic α-proton of di-tert-butyl malonate is abstracted by a base (or the reaction is in equilibrium under acidic conditions) to form a nucleophilic enolate.

  • Nitrosating Agent Generation : In the common procedure using sodium nitrite and a protic acid (like acetic acid), nitrous acid (HNO₂) is formed, which is then protonated and loses water to generate the highly electrophilic nitrosonium ion (NO⁺).[1]

  • Nucleophilic Attack : The enolate attacks the nitrosonium ion, forming the C-nitroso intermediate, di-tert-butyl 2-nitrosomalonate.

  • Tautomerization : The C-nitroso compound, which is often unstable, rapidly tautomerizes to the more stable E/Z isomers of the oxime, di-tert-butyl 2-oximinomalonate.

Below is a diagram illustrating this mechanistic pathway.

Nitrosation Mechanism Mechanism of Di-tert-butyl Malonate Nitrosation cluster_1 Step 1: Enolization cluster_2 Step 2: NO⁺ Generation cluster_3 Step 3: Nucleophilic Attack cluster_4 Step 4: Tautomerization Malonate Di-tert-butyl Malonate Enolate Enolate Intermediate Malonate->Enolate -H⁺ NaNO2 NaNO₂ + H⁺ Nitrosonium Nitrosonium Ion (NO⁺) NaNO2->Nitrosonium -H₂O Nitroso C-Nitroso Intermediate Enolate->Nitroso Nitrosonium->Nitroso Oxime Di-tert-butyl 2-Oximinomalonate Nitroso->Oxime rapid

Caption: Reaction pathway for the nitrosation of di-tert-butyl malonate.

Core Experimental Protocol

This protocol provides a reliable baseline for the nitrosation of di-tert-butyl malonate using sodium nitrite and acetic acid. All operations should be conducted in a well-ventilated fume hood.

Materials & Reagents:

  • Di-tert-butyl malonate (CAS: 541-16-2)[2]

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Deionized water

  • Ethyl acetate (or other suitable extraction solvent like methyl tert-butyl ether)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup : To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add di-tert-butyl malonate (1.0 eq).

  • Reagent Addition : Add deionized water (approx. 1.5-2.0 mL per 10 g of malonate) and sodium nitrite (1.15 eq). Stir the mixture to create a suspension.

  • Temperature Control : Immerse the flask in a water bath to maintain an internal temperature of 35-40°C.

  • Acid Addition : Slowly add glacial acetic acid (1.8-2.0 eq) dropwise from the dropping funnel over 1.5-2 hours, ensuring the internal temperature does not exceed 40°C. The reaction is exothermic.

  • Reaction Maturation : After the addition is complete, continue stirring the mixture at 40-50°C for an additional 2 hours to ensure the reaction goes to completion.

  • Workup - Quenching : Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing cold water and ethyl acetate.

  • Workup - Extraction : Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Workup - Washing : Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (caution: potential for CO₂ evolution), and finally with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : The crude product, di-tert-butyl 2-oximinomalonate, can be purified further by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography if necessary.

Data Presentation: Reagent Stoichiometry
ReagentMolar Mass ( g/mol )EquivalentsAmount (for 10g scale)Notes
Di-tert-butyl malonate216.27[3]1.010.0 g (46.2 mmol)Starting material. Ensure purity.
Sodium Nitrite (NaNO₂)69.001.153.67 g (53.2 mmol)Use a slight excess to drive the reaction.
Glacial Acetic Acid60.05~2.0~5.55 g (5.3 mL, 92.4 mmol)Acts as both solvent and acid catalyst.[4]
Deionized Water18.02N/A~1.5 mLFacilitates dissolving the sodium nitrite.
Ethyl Acetate88.11N/AAs neededExtraction solvent.

Troubleshooting Guide

This section addresses common issues encountered during the nitrosation of di-tert-butyl malonate in a practical, question-and-answer format.

Q1: My reaction yield is very low, or I recovered only starting material. What went wrong?

A1: This is a common issue that can stem from several factors. Let's break down the possibilities.

  • Inefficient Nitrosating Agent Generation : The formation of the nitrosonium ion (NO⁺) is highly pH-dependent.[5] If the medium is not sufficiently acidic, the equilibrium will not favor NO⁺ formation.

    • Solution : Ensure you are using glacial acetic acid and that the stoichiometry is correct (at least 2 equivalents). The slow, dropwise addition is critical to maintain control and allow for the steady generation of nitrous acid and its subsequent conversion to NO⁺.[1]

  • Low Reaction Temperature : While the reaction is exothermic and requires control, operating at too low a temperature can make the reaction prohibitively slow.

    • Solution : Maintain the reaction temperature within the recommended 35-50°C range.[4] This provides enough thermal energy to overcome the activation barrier without promoting significant side reactions or decomposition.

  • Insufficient Reaction Time : The reaction may not have reached completion.

    • Solution : Monitor the reaction by Thin Layer Chromatography (TLC). Spot the reaction mixture against a standard of your starting material. If a significant amount of starting material remains after the recommended time, consider extending the "maturation" phase at 50°C for another 1-2 hours.

  • Product Lost During Workup : The oximino product has some water solubility, and improper extraction can lead to significant loss.

    • Solution : Ensure you perform at least three extractions with your organic solvent. Additionally, saturating the aqueous layer with NaCl (brine) before the final extraction can decrease the solubility of your product in the aqueous phase, improving recovery.

Q2: The NMR of my crude product looks messy, showing multiple unexpected signals. What are these impurities?

A2: The presence of impurities can be due to side reactions or degradation.

  • Hydrolysis of Tert-butyl Esters : The tert-butyl ester groups are sensitive to strong acidic conditions. While acetic acid is generally mild enough, prolonged exposure at high temperatures or the presence of stronger acid contaminants can cause hydrolysis to the mono-acid or di-acid, complicating the product mixture.

    • Solution : Strictly control the reaction temperature and time. During workup, neutralize any residual acid promptly using a saturated sodium bicarbonate wash. Perform washes quickly and at cool temperatures to minimize base-catalyzed hydrolysis of your product.[6]

  • Formation of Side-Products : Uncontrolled temperature or incorrect stoichiometry can lead to other reactions.

    • Solution : Adhere strictly to the protocol. A slight excess of the nitrosating agent is beneficial, but a large excess can lead to undesired oxidative side reactions.

  • Residual Starting Material : If the reaction was incomplete, you will see signals for di-tert-butyl malonate in your spectrum.

    • Solution : This can be addressed by optimizing the reaction conditions as described in Q1 or by purification. Di-tert-butyl malonate is generally less polar than the oximino product, making separation by silica gel chromatography straightforward.

Q3: The reaction mixture turned brown/black and produced a lot of gas. Is this normal?

A3: A color change to yellow or light orange is expected. However, a dark brown or black color, especially when accompanied by vigorous gas evolution (brown gas), indicates a runaway reaction and the formation of nitrogen oxides (NOx).

  • Cause : This is almost always due to poor temperature control. Adding the acetic acid too quickly will cause a rapid exotherm, leading to the decomposition of nitrous acid into NOx gases.[7]

    • Solution : This run is likely compromised. For future attempts, it is imperative to add the acid slowly and use an ice-water or cool water bath to actively manage the internal temperature, keeping it below 40-45°C during the addition phase. A smaller-scale trial is always recommended to get a feel for the reaction's exotherm before scaling up.

Troubleshooting Workflow Troubleshooting Common Nitrosation Issues Start Problem Observed LowYield Low or No Yield Start->LowYield ImpureProduct Impure Product (NMR) Start->ImpureProduct Runaway Runaway Reaction (Dark Color / Gas) Start->Runaway Cause_Yield1 Incomplete Reaction? LowYield->Cause_Yield1 Cause_Yield2 Workup Loss? LowYield->Cause_Yield2 Cause_Impure1 Ester Hydrolysis? ImpureProduct->Cause_Impure1 Cause_Impure2 Incomplete Reaction? ImpureProduct->Cause_Impure2 Cause_Runaway Poor Temp. Control? Runaway->Cause_Runaway Sol_Yield1 Check Temp, Time, & Stoichiometry. Monitor by TLC. Cause_Yield1->Sol_Yield1 Sol_Yield2 Perform 3x Extractions. Use Brine Wash. Cause_Yield2->Sol_Yield2 Sol_Impure1 Use Mild NaHCO₃ Wash. Keep Workup Cold & Quick. Cause_Impure1->Sol_Impure1 Sol_Impure2 Optimize Reaction (see Low Yield). Purify via Chromatography. Cause_Impure2->Sol_Impure2 Sol_Runaway Add Acid Slowly. Use Cooling Bath. Cause_Runaway->Sol_Runaway

Caption: A decision tree for troubleshooting the nitrosation reaction.

Frequently Asked Questions (FAQs)

Q: Can I use a different nitrosating agent, like tert-butyl nitrite (TBN)?

A: Yes, tert-butyl nitrite is an excellent alternative and offers several advantages. It is often used under neutral or milder conditions, which can be beneficial for sensitive substrates.[8] TBN can be used in organic solvents, avoiding the aqueous/organic biphasic system of the NaNO₂/acid method.[9][10] This can simplify the reaction setup and workup. However, TBN is more expensive and can be thermally unstable, so it should be stored properly.

Q: How can I effectively monitor the reaction's progress?

A: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system like 4:1 Hexanes:Ethyl Acetate. The starting di-tert-butyl malonate will be less polar (higher Rf) than the product, di-tert-butyl 2-oximinomalonate, which has a polar oxime group. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, you can take aliquots, perform a mini-workup, and analyze by ¹H NMR or GC-MS.[11]

Q: What are the critical safety precautions for this reaction?

A:

  • Ventilation : Always perform the reaction in a well-ventilated chemical fume hood. The reaction can produce volatile organic compounds and potentially nitrogen oxides (NOx), which are toxic.

  • Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses or goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Exotherm Control : Be prepared for an exothermic reaction, especially during the acid addition. Use a cooling bath and add the acid slowly to maintain control.

  • Reagent Handling : Sodium nitrite is an oxidizer and is toxic if ingested. Handle it with care.

Q: Is the product a nitroso compound or an oxime?

A: The initial product of the electrophilic attack is the C-nitroso compound, di-tert-butyl 2-nitrosomalonate. However, alpha-nitroso carbonyl compounds with an available alpha-proton exist in a rapid tautomeric equilibrium with their corresponding oxime isomers. The oxime form is generally much more stable and is the species you will isolate and characterize.

References

  • Process for nitrosation of C-H-acidic compounds. (1999). Google Patents (US5861533A).
  • di-tert-butyl. Organic Syntheses Procedure.
  • An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. (2016). Green Chemistry - RSC Publishing.
  • Di-tert-Butyl malonate synthesis. ChemicalBook.
  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. PMC.
  • How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester.
  • CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. (2017). Journal of Heterocyclic Chemistry.
  • tert-Butyl nitrite mediated nitrogen transfer reactions: Synthesis of benzotriazoles and azides at room temperature. Tetrahedron Letters.
  • Nitrosamine formation mechanism from Nitrates and Amines. ResolveMass Laboratories Inc.
  • 12.5: Nitrosation. (2023). Chemistry LibreTexts.
  • Development of Solvent-Free Nitration Processes Using Tert-Butyl Nitrite. (2018). DTIC.
  • DI-tert-BUTYL MALONATE. Organic Syntheses Procedure.
  • An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. (2016). Green Chemistry (RSC Publishing).
  • SAFETY DATA SHEET - Di-tert-butyl malonate. (2025). Fisher Scientific.
  • Critical Literature Review of Nitrosation/Nitration Pathways. CCS Norway.
  • Di-tert-Butyl malonate. (2026). ChemicalBook.
  • Chemical methods to detect S-nitrosation. (2011). PubMed - NIH.
  • tert-Butyl nitrite (TBN). Organic Chemistry Portal.
  • Di-tert-butyl malonate. PubChem - NIH.
  • DI-tert-BUTYL MALONATE [Malonic acid, di-t-butyl ester]. (2025). ResearchGate.
  • DI-tert-BUTYL METHYLENEMALONATE. Organic Syntheses Procedure.
  • Diethyl malonate. Wikipedia.
  • Winning Strategies to Develop an Analytical Method for Nitrosamines. (2024). Aurigene Pharmaceutical Services.
  • Method for purifying di-tert-butyl dicarbonate. (1993). Google Patents (JPH05310645A).
  • DIETHYL (BOC-AMINO)MALONATE. (2025). ChemicalBook.
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry | ATSDR.
  • Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. (2019). MDPI.
  • Technical Support Center: Purification of Products from Diethyl Malonate Reactions. Benchchem.
  • Preparation method of diethyl n-butylmalonate. (2016). Google Patents (CN105646217A).
  • The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry.

Sources

Troubleshooting

Introduction: The "Hidden" Variable in Your Yields

Technical Support Center: Aminomalonate Handling & Chemistry Senior Application Scientist Desk Welcome. If you are here, you are likely experiencing inconsistent yields, "wet" crystals, or inexplicable byproducts (like g...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aminomalonate Handling & Chemistry Senior Application Scientist Desk

Welcome. If you are here, you are likely experiencing inconsistent yields, "wet" crystals, or inexplicable byproducts (like glycine derivatives) in your heterocycle synthesis.

Diethyl aminomalonate hydrochloride (DEAM[1][2][3][4][5][6]·HCl) is a deceptive reagent.[2] While it appears to be a simple building block for porphyrins and pyrimidines, it possesses a dual-instability profile :

  • Hygroscopic Nature: The salt greedily absorbs atmospheric water.[2]

  • Free-Base Instability: Once neutralized, the free amine self-condenses or oxidizes rapidly.[2]

This guide is not a generic SDS summary. It is a mechanistic troubleshooting manual designed to stabilize your workflow from storage to cyclization.[2]

Module 1: The Degradation Mechanism (Why It Fails)

To handle DEAM·HCl, you must understand what happens when you look away.[2] The salt does not just "get wet"; it undergoes a chemical transformation that destroys your stoichiometry.[2]

The Moisture Cascade:

  • Absorption: The HCl salt pulls water from the air.[2]

  • Hydrolysis: Water attacks the ester linkages.[2]

  • Decarboxylation: The resulting aminomalonic acid is thermally unstable and decarboxylates to form glycine (and CO₂).[2]

  • Dimerization (Free Base): If you attempt to isolate the free amine, it dimerizes to form pyrazine derivatives.[2]

degradation_pathway DEAM_HCl DEAM·HCl Salt (Stable if Dry) Hydrolysis Hydrolysis (Ester Cleavage) DEAM_HCl->Hydrolysis Time + Humidity Free_Base Free Amine (Neutralized) DEAM_HCl->Free_Base Base Treatment Water Atmospheric H₂O Water->DEAM_HCl Absorption Acid_Inter Aminomalonic Acid (Unstable Intermediate) Hydrolysis->Acid_Inter Glycine Glycine + CO₂ (Dead End Product) Acid_Inter->Glycine Decarboxylation Pyrazine Pyrazine Dimer (Self-Condensation) Free_Base->Pyrazine Isolation attempts

Figure 1: The Degradation Cascade.[2] Note that water leads to irreversible destruction of the malonate backbone (Red nodes), while isolation of the free base leads to dimerization.[2]

Module 2: Storage & Handling Protocols

Q: My DEAM·HCl has turned into a sticky paste.[2] Can I dry it in an oven? A: NO. Heat accelerates the hydrolysis/decarboxylation described above.[2] If the salt is sticky, it has likely already partially hydrolyzed.[2]

  • Minor Clumping: Dry in a vacuum desiccator over P₂O₅ (Phosphorus Pentoxide) or KOH pellets for 24 hours at room temperature.

  • Liquefied/Paste: Discard.[2] Recrystallization will likely yield glycine contaminants.[2]

The "Dry Chain" Protocol: Every moment the bottle is open, the clock is ticking.[2]

  • Primary Storage: Store at 2–8°C (fridge), but warm to room temperature in a desiccator before opening. Opening a cold bottle in a warm lab causes immediate condensation inside the bottle.[2]

  • Inert Atmosphere: Flush the headspace with Argon or Nitrogen after every use.[2]

  • Weighing: Do not weigh on an open balance for extended periods. Use a "difference weighing" technique with a capped vial or weigh inside a glovebox if available.

Module 3: Reaction Troubleshooting (Synthesis)

Q: I need the free amine for a condensation reaction. How do I isolate it? A: You do not. Isolating diethyl aminomalonate free base is the most common cause of failure.[2] It is an unstable oil that rapidly oxidizes or dimerizes.[2]

The Solution: In Situ Neutralization You must generate the free amine inside the reaction vessel in the presence of your electrophile.[2]

Recommended In Situ Protocol:

  • Dissolve DEAM[2]·HCl in your anhydrous solvent (e.g., Ethanol, DMF).[2]

  • Add the electrophile (e.g., urea, amidine, aldehyde).[2]

  • Add the base (exact stoichiometric amount) last or dropwise.[2]

Base Selection Guide:

Base TypeRecommended ForNotes
Sodium Ethoxide (NaOEt) Cyclizations (e.g., Pyrimidines)Generates NaCl/EtOH.[2] Matches ester groups (prevents transesterification).[2]
Triethylamine (TEA) Acylations / Amide couplingForms TEA[2]·HCl (soluble in organics).[1][2][3] Mild.
Pyridine Acid Chloride reactionsActs as solvent and acid scavenger.[2]
Sodium Acetate Knorr Pyrrole SynthesisBuffers the reaction; prevents rapid decarboxylation.[2]

Module 4: Purification & Rescue (Recrystallization)

Q: My product is off-white and melts lower than 162°C. How do I purify it? A: Anhydrous Recrystallization. Do not use water.[2] You must use a solvent system that precipitates the salt while keeping impurities (and moisture) in the mother liquor.[2]

The "Anhydrous Rescue" Procedure:

  • Dissolution: Dissolve the crude DEAM·HCl in the minimum amount of hot absolute ethanol (approx. 50-60°C). Do not boil excessively.

  • Filtration: If there are insolubles, filter rapidly through a heated funnel.[2]

  • Precipitation: Add anhydrous diethyl ether (or MTBE) dropwise until the solution becomes slightly turbid.

  • Crystallization: Cool slowly to room temperature, then to 0°C.

  • Collection: Filter under a blanket of Argon/Nitrogen.[2] Wash with cold anhydrous ether.[2]

Quantitative Check:

  • Target Melting Point: 162–165°C (with decomposition).[2]

  • Warning Sign: If MP < 158°C, significant hydrolysis has occurred.[2]

purification_workflow Start Impure DEAM·HCl Dissolve Dissolve: Hot Absolute EtOH (Min. Volume, <60°C) Start->Dissolve Precip Add Anhydrous Ether (Until Turbid) Dissolve->Precip Cool Cool to 0°C (Slowly) Precip->Cool Filter Filter under Argon Cool->Filter Dry Dry: Vacuum / P₂O₅ Filter->Dry

Figure 2: The Anhydrous Rescue Workflow.[2] Note the strict exclusion of water at every step.[2]

Module 5: Advanced FAQs

Q: Can I use the dimethyl ester instead of the diethyl ester? A: Yes, but the dimethyl ester is generally more susceptible to hydrolysis due to less steric hindrance.[2] The handling requirements are even stricter.[2]

Q: I see a "water peak" in my NMR even after drying. Is it the salt? A: DEAM·HCl is so hygroscopic that it can dry out your deuterated solvent.[2]

  • Test: Add a molecular sieve to the NMR tube. If the peak diminishes, it was solvent moisture.[2] If the peak remains and shifts, it may be complexed water in the crystal lattice.[2]

  • Shift: Look for the CH₂ proton signal. In DMSO-d6, the CH₂ of pure DEAM[2]·HCl should be a sharp singlet around 4.8–5.0 ppm.[2] If it broadens or splits, suspect hydrolysis.[2]

References

  • Synthesis & Properties: Organic Syntheses, Coll.[2] Vol. 4, p.293 (1963); Vol. 37, p.15 (1957).[2] (Describes the standard preparation and instability of the free base). [2]

  • Safety & Handling: Fisher Scientific, Safety Data Sheet: Diethyl aminomalonate hydrochloride. (Hygroscopicity and storage warnings). [2]

  • Instability Mechanism: BenchChem, Application Notes: Synthesis of Aminomalonic Acid. (Details the hydrolysis pathway to aminomalonic acid). [2]

  • Reaction Protocols: Journal of Organic Chemistry, Vol. 85, Issue 23, pp. 15360-15367 (2020).[2][7] (Modern usage in heterocycle synthesis and in situ neutralization techniques).[2] [2]

Sources

Optimization

Technical Support Center: Di-tert-butyl Aminomalonate Stability Guide

Executive Summary & Core Directive The Problem: Di-tert-butyl aminomalonate (DTBAM) and its derivatives are chemically fragile. They suffer from a specific vulnerability: Acid-Catalyzed Thermal Decarboxylation.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Problem: Di-tert-butyl aminomalonate (DTBAM) and its derivatives are chemically fragile. They suffer from a specific vulnerability: Acid-Catalyzed Thermal Decarboxylation.

Unlike diethyl esters, tert-butyl esters are designed to be acid-labile. In the presence of even trace moisture and acidity (Lewis or Brønsted), the tert-butyl group cleaves to form the free carboxylic acid. Once the free acid forms, the molecule undergoes rapid decarboxylation, often driven by the thermodynamic stability of the resulting glycine derivative and the evolution of


 gas.

The Solution: The workup must be strictly Neutral-to-Basic and Cold . You must treat the workup as a race against hydrolysis.

The Mechanism of Failure (The "Why")

To prevent the issue, you must understand the degradation pathway. It is not a single step; it is a cascade triggered by protons (


).
The Degradation Cascade
  • Trigger: Trace acid protonates the carbonyl oxygen of the tert-butyl ester.

  • Cleavage: Isobutylene is ejected (E1 elimination), leaving a mono-acid.

  • Collapse: The mono-acid forms a 6-membered cyclic transition state (facilitated by the

    
    -amino group) and decarboxylates to the mono-ester (glycine derivative).
    

Decarboxylation cluster_prevention Critical Control Points DTBAM Di-t-butyl Aminomalonate Intermediate Protonated Intermediate DTBAM->Intermediate + H+ Protonation Acid Trigger (H+) Protonation->Intermediate Cleavage E1 Elimination (- Isobutylene) Intermediate->Cleavage MonoAcid Mono-Acid Species Cleavage->MonoAcid Decarb Decarboxylation (- CO2) MonoAcid->Decarb Heat (>40°C) Product Degraded Product (Glycine Ester) Decarb->Product

Figure 1: The acid-catalyzed degradation pathway. Note that heat accelerates the final irreversible step.

Critical Parameters & Data

The following table summarizes the stability zones for DTBAM. Operating outside these zones guarantees yield loss.

ParameterSafe Zone Danger Zone Reasoning
pH 7.5 – 10.0 < 6.0Acid catalyzes t-butyl cleavage. The amino group (

) can buffer, but external acid overwhelms it.
Temperature < 30°C > 45°CThermal energy drives the entropy-favored release of

and isobutylene.
Solvent DCM, EtOAc, Toluene

, Alcohols
Water promotes hydrolysis. Alcohols can transesterify under wrong conditions.
Glassware Base-Rinsed Acid-WashedStandard acid-washed glassware can retain enough protons to trigger surface decomposition.

Troubleshooting Guide (Q&A)

Scenario A: "My product is bubbling during the quench."

Diagnosis: You have created "Hot Spots" of acidity. The Fix:

  • Stop: Do not add water/acid directly.

  • Action: Switch to an Inverse Quench . Pour your reaction mixture slowly into a pre-chilled, vigorously stirred solution of Saturated

    
     or 10% 
    
    
    
    . This ensures the ester never sees a pH lower than 8.
Scenario B: "I lost 50% of my mass on the Rotavap."

Diagnosis: Thermal degradation during concentration. The Fix:

  • Bath Temp: Set water bath to 25°C max .

  • Vacuum: Use high vacuum rather than heat to remove solvents.

  • Stabilizer: Add a trace amount (1%) of

    
     (Triethylamine) to the receiving flask before evaporation. This neutralizes any adventitious acid liberated during concentration.
    
Scenario C: "The oil turned into a solid that isn't my product."

Diagnosis: You likely formed the glycine derivative (decarboxylated) or the HCl salt crystallized out. The Fix:

  • Check NMR.[1] If the characteristic tert-butyl singlet (9H or 18H) is gone or split, decarboxylation occurred.

  • Prevention: Do not store the free amine as an oil. Use it immediately or convert it to a stable salt (e.g., oxalate or hydrochloride) under anhydrous conditions (HCl in Dioxane/Ether) and filter immediately.

The "Gold Standard" Workup Protocol

This protocol is designed to be self-validating. If you fail a checkpoint, stop and correct pH/Temp before proceeding.

Reagents Needed:
  • Quench Buffer: Saturated Aqueous

    
     (chilled to 4°C).
    
  • Extraction Solvent: Diethyl Ether (

    
    ) or Dichloromethane (DCM).
    
  • Drying Agent: Anhydrous

    
     mixed with 5% 
    
    
    
    powder.
Step-by-Step Workflow

Protocol Start Reaction Complete Cool Cool to 0°C Start->Cool Quench Inverse Quench into Sat. NaHCO3 (4°C) Cool->Quench Check1 CHECKPOINT: pH > 8? Quench->Check1 Check1->Quench No (Add more Base) Extract Extract w/ DCM or Et2O (Keep Cold) Check1->Extract Yes Wash Wash w/ Brine (No Acid Washes!) Extract->Wash Dry Dry over Na2SO4 + Trace K2CO3 Wash->Dry Conc Concentrate (Bath < 25°C) Dry->Conc Finish Stable Product Conc->Finish

Figure 2: Optimized workflow for DTBAM isolation.

Detailed Procedure:

  • Preparation: Pre-rinse all glassware with a dilute

    
     solution, then rinse with water and acetone. This neutralizes surface acidity [1].
    
  • Quenching: Pour the reaction mixture into cold saturated

    
    . Never  use 
    
    
    
    (weakly acidic) or dilute HCl.
  • Extraction: Extract rapidly with cold solvent.

  • Washing: Wash the organic layer once with Brine. Do not perform multiple water washes (hydrolysis risk).

  • Drying: Add Anhydrous

    
    .
    
    • Pro-Tip: Add a "pinch" of solid

      
       to the drying agent. This acts as a scavenger for any acid generated during the drying process.
      
  • Concentration: Evaporate solvent at < 25°C . If the solvent is high-boiling (e.g., Toluene), use a high-vacuum line/manifold rather than heating the rotavap bath.

References

  • Organic Syntheses. "Di-tert-butyl Malonate." Org.[2][3][4] Synth.1954 , 34, 26. Link

    • Establishes the fundamental instability of di-tert-butyl esters to trace acids and heat, and the requirement for alkali-rinsed glassware.
  • Greene, T. W.; Wuts, P. G. M. "Protective Groups in Organic Synthesis," 3rd Ed. John Wiley & Sons: New York, 1999 .[5]

    • Authoritative source on the cleavage mechanisms of tert-butyl esters via acid catalysis (E1 elimin
  • BenchChem. "Synthesis of Aminomalonic Acid from Diethyl Aminomalonate." Application Note. Link

    • Provides comparative data on aminomalonate salt stability vs. free amine instability.
  • Organic Syntheses. "Diethyl Aminomalonate Hydrochloride." Org.[2][3][4][6] Synth.1960 , 40, 21. Link

    • Describes the handling of the ethyl analog, highlighting the necessity of converting the unstable free amine to the hydrochloride salt for storage.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide: Mass Spectrometry Fragmentation of H-Amal(OtBu)₂

Topic: Mass Spectrometry Fragmentation Pattern of H-Amal(OtBu)₂ Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary H-Amal(OtBu)₂ (Di-tert-butyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of H-Amal(OtBu)₂ Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

H-Amal(OtBu)₂ (Di-tert-butyl aminomalonate) is a critical building block in peptidomimetic drug design, serving as a precursor for introducing aminomalonic acid (Ama) residues. These residues modify peptide backbone geometry and restrict conformational flexibility.

For researchers, accurately identifying H-Amal(OtBu)₂ and distinguishing it from structural isomers like Aspartic acid derivatives (e.g., H-Asp(OtBu)₂) is paramount. This guide provides an in-depth analysis of its Electrospray Ionization (ESI) fragmentation patterns, highlighting the unique "Double-Elimination-Decarboxylation" sequence that serves as its diagnostic fingerprint.

Compound Profile & Physicochemical Properties[1][2][3][4]

PropertySpecification
Compound Name Di-tert-butyl 2-aminomalonate
Abbreviation H-Amal(OtBu)₂
Chemical Formula

Monoisotopic Mass 231.15 Da
Protonated Mass

232.15 Da
Structural Class

-Dicarbonyl Amino Ester
Key Labile Groups 2

tert-Butyl esters (-OtBu)

Experimental Protocol: ESI-MS/MS Characterization

To replicate the fragmentation data described below, use the following self-validating protocol. This workflow minimizes thermal artifacts which can mimic in-source fragmentation.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of H-Amal(OtBu)₂·HCl in 1 mL of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

    • Why: Formic acid ensures complete protonation (

      
      ), improving sensitivity in positive ion mode.
      
  • Direct Infusion:

    • Infuse into the ESI source at a flow rate of 5–10 µL/min .

    • Caution: Avoid high source temperatures (>350°C) to prevent thermal decarboxylation of the aminomalonate core before ionization.

  • MS Settings (Q-TOF/Orbitrap):

    • Ionization: ESI Positive (+)

    • Capillary Voltage: 3.0–3.5 kV

    • Cone Voltage: 20–30 V (Keep low to preserve precursor).

  • Collision Induced Dissociation (CID):

    • Select precursor ion m/z 232.15 .

    • Apply stepped collision energy (CE): 10, 20, 30 eV .

    • Logic: Low CE reveals the primary ester loss; high CE reveals the core stability (or lack thereof).

Fragmentation Analysis: The "Double-Elimination" Mechanism

The fragmentation of H-Amal(OtBu)₂ is dominated by the instability of the tert-butyl ester groups, followed by the inherent instability of the free aminomalonic acid core.

Primary Pathway: Isobutylene Loss

Unlike ethyl or methyl esters, tert-butyl esters fragment via a mechanism resembling a McLafferty rearrangement (specifically, a 1,5-hydrogen shift), resulting in the elimination of neutral isobutylene (


, 56 Da)  and the formation of a carboxylic acid.
  • Precursor (

    
     232):  The protonated molecule 
    
    
    
    .
  • First Transition (

    
     176):  Loss of the first tert-butyl group as isobutylene (-56 Da).
    
    • Fragment: H-Amal(OtBu)(OH) (Mono-ester).

  • Second Transition (

    
     120):  Loss of the second tert-butyl group (-56 Da).
    
    • Fragment: H-Amal(OH)₂ (Free Aminomalonic acid).

Secondary Pathway: The Diagnostic Decarboxylation

This is the critical differentiator. The ion at m/z 120 (Aminomalonic acid) is thermodynamically unstable. It spontaneously decarboxylates (loses


, 44 Da) to form Glycine .
  • Diagnostic Transition (

    
     76):  Loss of 
    
    
    
    from the m/z 120 ion.
    • Fragment:

      
       .
      
  • Terminal Fragment (

    
     30):  Formation of the Glycine immonium ion (
    
    
    
    ).
Visualizing the Pathway

Fragmentation cluster_legend Mechanism Key Precursor [M+H]+ Precursor m/z 232.15 MonoEster Mono-Ester Intermediate m/z 176.09 Precursor->MonoEster -56 Da (Isobutylene) Neutral Loss FreeAcid Aminomalonic Acid (Ama) m/z 120.03 (Transient) MonoEster->FreeAcid -56 Da (Isobutylene) Neutral Loss Glycine Glycine Ion m/z 76.04 (Diagnostic) FreeAcid->Glycine -44 Da (CO2) Decarboxylation Immonium Immonium Ion m/z 30.03 Glycine->Immonium -46 Da (HCOOH) Combined Loss key1 tBu esters are highly labile key2 Ama core is thermally unstable

Caption: ESI-MS/MS fragmentation pathway of H-Amal(OtBu)₂ showing the sequential loss of protecting groups followed by core decarboxylation.

Comparative Analysis: H-Amal(OtBu)₂ vs. Alternatives

To validate your compound, you must distinguish it from its structural analogs. The table below compares H-Amal(OtBu)₂ with its ethyl-ester analog and its structural isomer, Aspartic Acid di-t-butyl ester.

Comparison Table
FeatureH-Amal(OtBu)₂ H-Amal(OEt)₂ (Alternative)H-Asp(OtBu)₂ (Isomer)
Structure Aminomalonate (C3 core)Aminomalonate (C3 core)Aspartate (C4 core)
Precursor (

)
232.15176.10246.16 (Homolog) / 232 (if isomer)
Primary Loss -56 Da (Isobutylene)-28 Da (Ethylene) or -46 (Ethanol)-56 Da (Isobutylene)
Intermediate Ion

120 (Unstable)

120 (Unstable)

134 (Stable)
Diagnostic Behavior Rapid Decarboxylation (

)
Decarboxylation (

)
Stable Core (No loss of CO2 from 134)
Key Distinction Glycine Ion (

76)
is the base peak at high CE.
Requires higher energy to fragment Et esters.Asp Ion (

134)
persists;

88 (Immonium) observed.
Why This Matters
  • Vs. Ethyl Esters: H-Amal(OEt)₂ is more stable. If you see losses of 28 Da or 46 Da, you have the ethyl ester, not the t-butyl ester.

  • Vs. Aspartate: This is the most critical confusion. H-Asp(OtBu)₂ loses two t-butyl groups to form free Aspartic Acid (

    
     134). Aspartic acid does NOT readily decarboxylate  under standard ESI conditions.
    
    • Result: If your spectrum shows a strong peak at

      
       76 (Glycine), you have Amal . If the spectrum stops at the di-acid form (
      
      
      
      134 for Asp, or equivalent), you have Asp .

Troubleshooting & Artifacts

Issue: Observation of


 76 or 

120 in the MS1 (full scan) spectrum without fragmentation.
  • Cause: In-source fragmentation (ISF). The t-butyl groups are so labile that high capillary temperatures or cone voltages can strip them off before the quadrupole.

  • Solution: Lower the desolvation temperature to <200°C and cone voltage to <15V. If the peaks persist, the sample may have degraded (hydrolyzed) during storage.

Issue: "Ghost" peak at


 254.
  • Cause: Sodium adduct

    
    . t-Butyl esters are prone to sodiation.
    
  • Solution: Check for

    
     254 
    
    
    
    198 (-56) transition to confirm.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Harrison, A. G. (1999). Chemical Ionization Mass Spectrometry. CRC Press.
  • NIST Chemistry WebBook. Mass Spectrum of Di-tert-butyl malonate derivatives. Link (Verified fragmentation patterns for malonate esters).

Comparative

Di-tert-butyl 2-aminomalonate vs. Dimethyl aminomalonate: A Reactivity &amp; Selection Guide

Executive Summary For researchers in medicinal chemistry and peptide synthesis, the choice between Di-tert-butyl 2-aminomalonate (DTBAM) and Dimethyl aminomalonate (DMAM) is rarely about cost—it is about orthogonality an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in medicinal chemistry and peptide synthesis, the choice between Di-tert-butyl 2-aminomalonate (DTBAM) and Dimethyl aminomalonate (DMAM) is rarely about cost—it is about orthogonality and stability .

  • Select DMAM when you require a compact, highly reactive electrophile for immediate cyclization (e.g., pyrazine/pyrimidine synthesis) or when base-labile deprotection (saponification) fits your synthetic route.

  • Select DTBAM when synthesizing complex intermediates where the ester must remain inert to nucleophiles/bases, or when you require acid-labile deprotection (e.g., TFA) to unmask the carboxylic acids without touching other esters in the molecule.

This guide analyzes the mechanistic divergences between these two reagents, supported by reactivity data and handling protocols.

Part 1: Physicochemical & Reactivity Profile

The fundamental difference lies in the steric and electronic influence of the ester alkyl group (


-Bu vs. Me) on the central methine carbon and the carbonyl centers.
Comparative Data Table
FeatureDimethyl aminomalonate (DMAM)Di-tert-butyl 2-aminomalonate (DTBAM)
Molecular Weight 147.13 g/mol (Free base)231.29 g/mol (Free base)
Steric Bulk Low (Methyl)High (tert-Butyl)
Ester Reactivity High electrophilicity; prone to hydrolysis and nucleophilic attack.Low electrophilicity; sterically shielded from unwanted nucleophilic attack.
Amine Stability Unstable as free base. Rapidly dimerizes to diketopiperazines (DKPs) or oxidizes to pyrazines. Handled as HCl salt.[1]Moderately Stable. Steric bulk retards dimerization kinetics, allowing brief handling as free base.
Deprotection Base (Saponification) : LiOH/NaOH.Enzymatic : Esterases.Strong Acid : HCl reflux (harsh).Acid (Acidolysis) : TFA, HCl/Dioxane.Orthogonal to : Methyl/Ethyl esters, Fmoc, Cbz.
Solubility High in MeOH, H₂O (as salt), DMSO.High in DCM, EtOAc, Toluene; Low in H₂O.

Part 2: Mechanistic Deep Dive

The Dimerization Trap (Self-Condensation)

The most critical handling parameter is the stability of the free amine. Upon neutralization of the hydrochloride salt, 2-aminomalonates are prone to intermolecular nucleophilic attack, leading to 2,5-diketopiperazine (DKP) derivatives or oxidized pyrazines.

  • DMAM Behavior: The unhindered methyl ester is a "hot" electrophile. Neutralization of DMAM·HCl in the absence of an external electrophile leads to rapid self-condensation.

  • DTBAM Behavior: The bulky tert-butyl groups create a "steric wall" around the carbonyl carbon. This significantly increases the activation energy for dimerization, providing a kinetic window to react the amine with other electrophiles (e.g., acid chlorides, isocyanates) without significant byproduct formation.

Orthogonality in Synthesis

In multi-step synthesis, DTBAM offers a crucial advantage: Acid Lability .

  • Scenario: You are synthesizing a peptidomimetic with a methyl ester side chain.

  • With DMAM: Hydrolysis of the malonate esters requires base (LiOH), which will also hydrolyze your side chain methyl ester. Result: Loss of selectivity.

  • With DTBAM: Treatment with Trifluoroacetic acid (TFA) cleaves the malonate

    
    -Bu esters to the di-acid, leaving the side chain methyl ester intact. Result:  Chemoselective deprotection.
    

Part 3: Visualization of Reactivity Pathways

The following diagram illustrates the divergent pathways and the "Dimerization Trap" associated with the dimethyl variant.

ReactivityComparison Start_DMAM Dimethyl aminomalonate (HCl Salt) Free_DMAM Free Amine (Me) (Highly Reactive) Start_DMAM->Free_DMAM Neutralization Start_DTBAM Di-tert-butyl aminomalonate (HCl Salt) Free_DTBAM Free Amine (t-Bu) (Sterically Shielded) Start_DTBAM->Free_DTBAM Neutralization Dimer Diketopiperazine / Pyrazine (Unwanted Byproduct) Free_DMAM->Dimer Rapid Self-Condensation (Fast Kinetics) Product_Acylated N-Acylated Product (Stable Intermediate) Free_DMAM->Product_Acylated + Electrophile (R-COCl) (Must be fast) Free_DTBAM->Dimer Slow Self-Condensation (Steric Hindrance) Free_DTBAM->Product_Acylated + Electrophile (R-COCl) (High Yield) Deprotection_Base Base Hydrolysis (LiOH) Cleaves ALL esters Product_Acylated->Deprotection_Base If R=Me (DMAM) Deprotection_Acid Acidolysis (TFA) Cleaves ONLY t-Bu esters Product_Acylated->Deprotection_Acid If R=t-Bu (DTBAM)

Figure 1: Comparative reactivity flow. Note the high risk of dimerization for the dimethyl variant (Red path) versus the shielded nature of the di-tert-butyl variant.

Part 4: Experimental Protocols

Protocol A: Handling Dimethyl Aminomalonate (The "In Situ" Method)

Use this when cost is a driver and no conflicting esters are present.

Objective: Acylation of DMAM with Benzoyl Chloride. Critical Control Point: Do not isolate the free amine.

  • Suspension: Suspend Dimethyl aminomalonate hydrochloride (1.0 equiv) in dry Dichloromethane (DCM) (0.1 M concentration).

  • Cooling: Cool the suspension to 0 °C under Nitrogen atmosphere.

  • Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equiv) dropwise.

    • Note: The solution will clear as the free amine is liberated.

  • Immediate Electrophile Addition: Immediately (within 5 minutes) add Benzoyl Chloride (1.05 equiv) dropwise.

    • Why: Minimizes the time the free amine exists unreacted, preventing dimerization.

  • Workup: Stir at RT for 2 hours. Wash with 1M HCl (to remove excess amine/TEA), then sat. NaHCO₃. Dry over MgSO₄.[2]

Protocol B: Selective Deprotection of Di-tert-butyl Ester

Use this for high-value intermediates requiring orthogonality.

Objective: Cleavage of


-Bu esters in the presence of a benzyl ester.
  • Dissolution: Dissolve the N-protected Di-tert-butyl aminomalonate derivative in DCM (0.1 M).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (volume ratio 1:1 with DCM).

    • Optional: Add Triethylsilane (2.0 equiv) as a cation scavenger if the molecule contains electron-rich aromatic rings (prevents

      
      -butyl cation alkylation).
      
  • Reaction: Stir at Room Temperature for 1–3 hours. Monitor by TLC/LC-MS (disappearance of +56/+112 mass units).

  • Isolation: Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA.

    • Result: The free dicarboxylic acid is obtained. Benzyl or Methyl esters elsewhere in the molecule remain intact.

Part 5: Application Case Study

Scenario: Synthesis of a Heterocyclic Precursor (Pyrimidinedione) .

  • Approach 1: Using DMAM

    • Reaction of DMAM with an isocyanate yields the urea derivative.

    • Treatment with base (NaOEt/EtOH) promotes immediate cyclization to the pyrimidinedione via the methyl ester.

    • Verdict:Ideal. The high reactivity of the methyl ester facilitates the ring closure.

  • Approach 2: Using DTBAM

    • Reaction of DTBAM with an isocyanate yields the urea derivative.

    • Treatment with base (NaOEt/EtOH) results in no cyclization (or very slow) due to the steric bulk of the

      
      -Bu group.
      
    • Verdict:Poor for direct cyclization. However, if you need to alkylate the urea nitrogen before closing the ring, DTBAM is superior because it prevents premature cyclization.

References

  • Synthesis and Stability of Aminomalonates

    • Comparison of hydrolytic stability of homologous esters. (2022).[3][4] Acta Pharmaceutica. (Context: General ester stability kinetics).

  • Dimerization Risks (Diketopiperazines)

    • Prevention of diketopiperazine formation in peptide synthesis.[5] (2003).[6] Chemical Communications.

  • Di-tert-butyl Malonate Applications

    • Di-tert-butyl Diazomalonate Synthesis.Organic Syntheses, Coll.[2] Vol. 7, p.438. (Demonstrates steric utility and handling of bulky malonates).

  • General Reactivity of Aminomalonates

    • Diethyl aminomalonate hydrochloride synthesis and properties.ChemicalBook.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling Di-tert-butyl 2-aminomalonate

For Researchers, Scientists, and Drug Development Professionals Handling chemicals in a laboratory setting requires a steadfast commitment to safety. This guide provides essential, in-depth information on the appropriate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Handling chemicals in a laboratory setting requires a steadfast commitment to safety. This guide provides essential, in-depth information on the appropriate Personal Protective Equipment (PPE) for handling Di-tert-butyl 2-aminomalonate. As a Senior Application Scientist, the following protocols are designed to ensure your safety and the integrity of your research by explaining not just the "what," but the "why" behind each recommendation.

Understanding the Hazards: The Basis for PPE Selection

Diethyl (Boc-amino)malonate is classified with the following hazards, which we will use as a proxy for our target compound:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

These hazards necessitate a multi-faceted approach to personal protection, focusing on preventing contact with skin and eyes, and avoiding inhalation of any dust or aerosols.

Core Personal Protective Equipment (PPE) Requirements

A foundational level of PPE is mandatory for any work involving Di-tert-butyl 2-aminomalonate. The following table outlines the minimum required PPE for various laboratory operations.

Laboratory OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash gogglesNitrile or neoprene glovesLab coatRecommended, especially if not in a ventilated enclosure
Solution Preparation Chemical splash gogglesNitrile or neoprene glovesLab coatNot generally required if performed in a fume hood
Running Reactions Chemical splash goggles and, if splash potential is high, a face shieldNitrile or neoprene glovesLab coatNot generally required if performed in a fume hood
Work-up and Purification Chemical splash goggles and, if splash potential is high, a face shieldNitrile or neoprene glovesLab coatNot generally required if performed in a fume hood
Handling Spills Chemical splash goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a lab coatAir-purifying respirator with an appropriate cartridge

In-Depth Guidance on PPE Selection and Use

Eye and Face Protection: Your First Line of Defense

Given the serious eye irritation potential, robust eye protection is non-negotiable.[1]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields should be worn for all low-risk activities.

  • Best Practice: For any procedure involving liquids or the potential for splashes, chemical splash goggles are required. They form a seal around the eyes, offering superior protection from splashes and aerosols.[2][3]

  • Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[4]

Skin Protection: Preventing Dermal Exposure

Direct contact with the skin can cause irritation.[1] Therefore, appropriate gloves are essential.

  • Glove Selection: Chemically resistant gloves such as nitrile or neoprene are recommended. Always check the manufacturer's glove compatibility data for the specific chemical and solvents being used.[5]

  • Proper Glove Use:

    • Inspect gloves for any signs of degradation or punctures before use.

    • Don gloves over the cuffs of your lab coat to create a protective barrier.

    • Double-gloving is recommended for prolonged handling or when working with higher concentrations.

    • Remove gloves using the proper technique to avoid contaminating your skin.

    • Wash hands thoroughly after removing gloves.[5]

A standard cotton lab coat is sufficient for most small-scale laboratory work to protect against incidental contact. For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is advised. Ensure your lab coat is fully buttoned and the sleeves are not rolled up.

Respiratory Protection: Safeguarding Your Lungs

The potential for respiratory tract irritation indicates that inhalation of dust or aerosols should be avoided.[1]

  • Engineering Controls: The primary method for controlling respiratory hazards is through the use of engineering controls. Always handle solid Di-tert-butyl 2-aminomalonate in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the generation of airborne dust.[2][3]

  • Respiratory Protection: In situations where engineering controls are not sufficient to control exposure, or during emergency situations such as a large spill, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with a particulate filter would be appropriate for dusts. For vapors, an organic vapor cartridge may be required. A proper fit test and training are essential before using any respirator.

Procedural Discipline: Donning and Doffing of PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning Procedure
  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a fit check.

  • Eye Protection: Put on your safety glasses or goggles.

  • Gloves: Don your gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.

Doffing Procedure
  • Gloves: Remove your gloves using a non-contact technique.

  • Lab Coat: Remove your lab coat by folding it inward to contain any contamination.

  • Eye Protection: Remove your eye protection.

  • Respirator (if used): Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

Caption: Decision workflow for selecting appropriate PPE.

Disposal Plan

All disposable PPE, including gloves and any contaminated wipes, should be collected in a designated hazardous waste container. Non-disposable items, such as your lab coat, should be laundered separately from personal clothing. Reusable eye and face protection should be decontaminated after each use.

Emergency Procedures

In the event of an exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[2][3] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][3] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[2]

  • Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, alert your institution's environmental health and safety department. For small spills, wear appropriate PPE (including respiratory protection if it is a solid) and clean up with an inert absorbent material.

By adhering to these guidelines, you can significantly minimize the risks associated with handling Di-tert-butyl 2-aminomalonate, ensuring a safe and productive research environment.

References

  • BLD Pharm. (n.d.). 13433-00-6|Diethyl 2-aminomalonate hydrochloride.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: Diethyl aminomalonate hydrochloride.
  • Thermo Fisher Scientific. (2025, September 9). Safety Data Sheet: Diethyl aminomalonate hydrochloride.
  • Fisher Scientific. (2009, September 26). Safety Data Sheet: tert-Butyl N-(2-aminoethyl)carbamate.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet: Diethyl n-butylmalonate.
  • Enamine. (n.d.). Safety Data Sheet: tert-butyl 4-(4-amino-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate.
  • Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet: Di-tert-butyl malonate.
  • ChemPoint.com. (2015, March 11). Safety Data Sheet.
  • Sigma-Aldrich. (2025, April 24). Safety Data Sheet.
  • Apollo Scientific. (n.d.). Diethyl 2-aminomalonate hydrochloride.
  • ChemicalBook. (2025, August 8). DIETHYL (BOC-AMINO)MALONATE | 102831-44-7.
  • Apollo Scientific. (n.d.). 102831-44-7 Cas No. | Diethyl 2-aminomalonate, N-BOC protected.
  • Sigma-Aldrich. (n.d.). Diethyl (Boc-amino)malonate 97 102831-44-7.
  • ChemWhat. (n.d.). Diethyl aminomalonate hydrochloride CAS#: 13433-00-6.

Sources

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